LY3154885
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C23H23Cl2N3O2 |
|---|---|
分子量 |
444.3 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-1-methyl-5-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C23H23Cl2N3O2/c1-14-17-5-3-6-18(15-11-26-27(2)12-15)19(17)9-16(13-29)28(14)23(30)10-20-21(24)7-4-8-22(20)25/h3-8,11-12,14,16,29H,9-10,13H2,1-2H3/t14-,16+/m0/s1 |
InChIキー |
MJDOWJUPBHLXIH-GOEBONIOSA-N |
異性体SMILES |
C[C@H]1C2=CC=CC(=C2C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)C4=CN(N=C4)C |
正規SMILES |
CC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)C4=CN(N=C4)C |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of LY3154885: A Positive Allosteric Modulator of the Dopamine D1 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: LY3154885 is a novel, orally active positive allosteric modulator (PAM) of the human dopamine D1 receptor.[1][2] As a PAM, this compound does not activate the D1 receptor directly but rather enhances the receptor's response to the endogenous neurotransmitter, dopamine. This mechanism of action offers a nuanced approach to modulating dopaminergic signaling, with the potential for a wider therapeutic window and a reduced risk of the tachyphylaxis and U-shaped dose-response curves often associated with direct D1 receptor agonists.[3][4] Developed as a successor to mevidalen, this compound is distinguished by an improved drug-drug interaction (DDI) profile, being primarily metabolized by UDP-glucuronosyltransferase (UGT) rather than the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][3] This guide provides a comprehensive overview of the mechanism of action of this compound, presenting key in vitro data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
Quantitative Pharmacology
The positive allosteric modulatory effects of this compound on the human D1 receptor have been quantified through in vitro functional assays. The following table summarizes the key potency value for this compound in modulating dopamine-induced cyclic adenosine monophosphate (cAMP) production, a hallmark of D1 receptor activation.
| Compound | Assay | Cell Line | Parameter | Value (nM) |
| This compound | cAMP Production (in the presence of an EC20 concentration of dopamine) | HEK293 | EC50 | 16.4 |
Table 1: In Vitro Potency of this compound on the Human D1 Receptor. Data sourced from MedchemExpress, referencing Hao et al., J Med Chem. 2022.[2]
Mechanism of Action and Signaling Pathways
This compound binds to an allosteric site on the D1 receptor, topographically distinct from the orthosteric binding site where dopamine binds. This interaction induces a conformational change in the receptor that enhances the affinity and/or efficacy of dopamine. The primary downstream signaling cascade initiated by the activation of the D1 receptor, a Gs-coupled G-protein coupled receptor (GPCR), is the adenylyl cyclase pathway.
Upon agonist (dopamine) binding and potentiation by this compound, the Gs alpha subunit dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.
In addition to the canonical G-protein signaling pathway, D1 receptor activation can also lead to the recruitment of β-arrestins. β-arrestin recruitment is a key mechanism for receptor desensitization and internalization, and can also initiate G-protein independent signaling cascades. As a PAM, this compound has been shown to potentiate dopamine-stimulated β-arrestin-mediated signaling.[4]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the mechanism of action of this compound.
cAMP Production Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the amount of cAMP produced by cells following D1 receptor stimulation.
Objective: To determine the EC50 of this compound in potentiating dopamine-induced cAMP production in HEK293 cells expressing the human D1 receptor.
Materials:
-
HEK293 cells stably expressing the human D1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Dopamine.
-
This compound.
-
HTRF cAMP detection kit (e.g., from Cisbio).
-
384-well white microplates.
Procedure:
-
Cell Culture: Culture HEK293-hD1 cells in appropriate medium until they reach approximately 80-90% confluency.
-
Cell Plating: Harvest the cells and resuspend them in assay buffer. Plate the cells into a 384-well white microplate at a density of 2,000-5,000 cells per well.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of dopamine at a concentration that elicits approximately 20% of the maximal response (EC20).
-
Cell Stimulation: Add the this compound dilutions to the cell plate, followed immediately by the addition of the dopamine EC20 solution. Incubate the plate at room temperature for 60 minutes.
-
cAMP Detection: Following the incubation, add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal. Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the D1 receptor upon its activation.
Objective: To determine the effect of this compound on dopamine-induced β-arrestin recruitment to the human D1 receptor.
Materials:
-
Engineered cell line co-expressing the human D1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX).
-
Cell culture medium.
-
Assay buffer.
-
Dopamine.
-
This compound.
-
PathHunter® detection reagents.
-
384-well white microplates.
Procedure:
-
Cell Plating: Plate the engineered cells in a 384-well white microplate and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of dopamine in assay buffer.
-
Cell Stimulation: Add the compound dilutions to the cells and incubate for 90-180 minutes at 37°C.
-
Signal Detection: Add the PathHunter® detection reagents to each well and incubate for 60 minutes at room temperature.
-
Signal Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration to generate dose-response curves and determine the potentiation effect of this compound.
Conclusion
This compound represents a significant advancement in the development of dopamine D1 receptor modulators. Its positive allosteric mechanism of action, which enhances endogenous dopaminergic tone, coupled with a favorable DDI profile, positions it as a promising therapeutic candidate for a range of neurological and psychiatric disorders. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working to further elucidate the therapeutic potential of this and similar compounds.
References
- 1. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
The Pharmacophore of LY3154885: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Core Structural Features and Functional Activity of a Novel Dopamine D1 Receptor Positive Allosteric Modulator
Abstract
LY3154885 is a novel, orally active positive allosteric modulator (PAM) of the human dopamine D1 receptor, developed for the potential treatment of neurological and psychiatric disorders. As a member of the pyrazo-tetrahydroisoquinoline class of compounds, its unique mechanism of action offers a promising alternative to orthosteric D1 agonists, potentially avoiding issues of receptor desensitization and providing a more refined modulation of dopaminergic signaling. This technical guide delineates the pharmacophore of this compound, providing a comprehensive overview of its key structural features, quantitative pharmacological data, and the detailed experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the dopamine D1 receptor.
Introduction to this compound
This compound is a positive allosteric modulator of the dopamine D1 receptor, meaning it binds to a site on the receptor distinct from the endogenous ligand, dopamine, and enhances the receptor's response to dopamine.[1][2][3] It was developed as a successor to earlier D1 PAMs, such as mevidalen (LY3154207), with an improved drug-drug interaction (DDI) profile.[2][3] The core of this compound is a tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in the design of dopaminergic ligands.[1]
The Pharmacophore of this compound
Based on the structure of this compound and the binding site of structurally related D1 PAMs, the pharmacophore can be defined by the following key features:
-
Aromatic Core (Hydrophobic Interaction): The dichlorophenyl group is a crucial hydrophobic feature that likely engages in π-π stacking and hydrophobic interactions within a pocket of the allosteric binding site.
-
Hydrogen Bond Acceptor: The amide carbonyl oxygen acts as a key hydrogen bond acceptor, forming a critical interaction with a hydrogen bond donor residue in the receptor.
-
Hydrophobic/Scaffold Region: The central tetrahydroisoquinoline ring system serves as a rigid scaffold, orienting the other pharmacophoric elements correctly. It also contributes to hydrophobic interactions within the binding site.
-
Hydrogen Bond Donor/Acceptor: The hydroxymethyl group at the C3 position of the THIQ ring can act as both a hydrogen bond donor and acceptor, providing an additional anchoring point.
-
Aromatic/Heterocyclic Moiety: The pyrazole ring attached to the THIQ core likely participates in further aromatic or hydrophobic interactions, contributing to the overall binding affinity and selectivity.
The proposed allosteric binding site for this class of molecules is a cleft formed by intracellular loop 2 (ICL2) and transmembrane helices 3 and 4 of the D1 receptor. This has been inferred from studies on analogous compounds.
Caption: Proposed pharmacophore model for this compound.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound and its predecessor, mevidalen.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Human D1 Receptor PAM Assay (cAMP HTRF) | HEK293 | Absolute EC50 | 16.4 nM | [1] |
| Mevidalen (LY3154207) | Human D1 Receptor PAM Assay (cAMP HTRF) | HEK293 | Absolute EC50 | 10.3 nM |
| Compound | Animal Model | Assay | Dose | Effect | Reference |
| This compound | Human D1 receptor knock-in mice | Basal locomotor activity | 1, 3, 6, 10, and 30 mg/kg p.o. | Dose-dependent improvement | |
| Mevidalen (LY3154207) | Rat | Novel Object Recognition | 10 mg/kg p.o. | Reversal of scopolamine-induced deficits |
Experimental Protocols
In Vitro: Human D1 Receptor Positive Allosteric Modulator Assay
Objective: To determine the potency of this compound as a positive allosteric modulator of the human dopamine D1 receptor.
Methodology: The assay was performed in HEK293 cells stably expressing the human D1 receptor. The production of cyclic AMP (cAMP) was quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) detection method.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human D1 receptor were cultured in a suitable medium and maintained under standard cell culture conditions.
-
Cell Plating: Cells were seeded into 384-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Preparation: this compound was serially diluted in an appropriate assay buffer to generate a range of concentrations.
-
Assay Procedure:
-
The cell culture medium was removed from the wells.
-
Cells were incubated with the various concentrations of this compound in the presence of a sub-maximal concentration of dopamine (EC20).
-
The plates were incubated for a specified period at room temperature to allow for cAMP production.
-
-
cAMP Detection (HTRF):
-
A lysis buffer containing HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) was added to each well.
-
The plates were incubated for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition: The fluorescence was read on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) was calculated and used to determine the concentration of cAMP produced. The absolute EC50 values were calculated from the concentration-response curves using a four-parameter logistic equation.
Caption: Workflow for the HTRF cAMP assay.
In Vivo: Basal Locomotor Activity in Human D1 Receptor Knock-in Mice
Objective: To assess the in vivo efficacy of this compound on locomotor activity in a relevant animal model.
Methodology: The study utilized male human D1 receptor knock-in mice to ensure the relevance of the findings to the human receptor. Locomotor activity was measured following oral administration of the compound.
Protocol:
-
Animals: Male human D1 receptor knock-in mice were used for the study. The animals were housed under standard laboratory conditions with ad libitum access to food and water.
-
Habituation: Prior to the experiment, mice were habituated to the testing environment (e.g., open-field arenas) to minimize novelty-induced hyperactivity.
-
Compound Administration: this compound was formulated in a suitable vehicle and administered orally (p.o.) at various doses (1, 3, 6, 10, and 30 mg/kg). A vehicle control group was also included.
-
Locomotor Activity Monitoring: Immediately after dosing, individual mice were placed in the open-field arenas equipped with automated activity monitoring systems (e.g., infrared beam breaks).
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) was recorded continuously for a specified duration (e.g., 2 hours).
-
Data Analysis: The total locomotor activity was quantified for each animal. The data were analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's post-hoc test) to compare the effects of different doses of this compound to the vehicle control.
Conclusion
This compound represents a significant advancement in the development of dopamine D1 receptor positive allosteric modulators. Its distinct pharmacophore, centered around a pyrazo-tetrahydroisoquinoline scaffold, confers potent and selective activity at the human D1 receptor. The in vitro and in vivo data demonstrate its potential as a therapeutic agent for neurological and psychiatric disorders characterized by dysregulated dopaminergic signaling. The detailed experimental protocols provided herein offer a foundation for further research and development in this promising area of neuropharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data Package for LY3154885: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for LY3154885, a potent and orally active positive allosteric modulator (PAM) of the human dopamine D1 receptor.[1] this compound has been developed as a potential therapeutic agent with an improved drug-drug interaction (DDI) profile compared to its predecessors.[2] This document summarizes key quantitative data in structured tables, details the experimental protocols for pivotal studies, and provides visualizations of the relevant biological pathways and experimental workflows.
In Vitro Pharmacology
Potency and Efficacy at the Human Dopamine D1 Receptor
This compound potentiates the response of the dopamine D1 receptor to its endogenous ligand, dopamine. The potency of this compound was determined using a cyclic adenosine monophosphate (cAMP) accumulation assay in HEK293 cells stably expressing the human dopamine D1 receptor.
| Compound | Assay | Readout | Result |
| This compound | cAMP Accumulation (Human D1 Receptor) | EC50 | 11.7 nM[1] |
Selectivity Profile
The selectivity of this compound was assessed against a panel of other receptors and transporters to determine its specificity for the dopamine D1 receptor.
| Receptor/Transporter | Assay Type | This compound Activity |
| Dopamine D2 Receptor | Radioligand Binding | Low Affinity |
| Dopamine D3 Receptor | Radioligand Binding | Low Affinity |
| Serotonin Receptors (various subtypes) | Radioligand Binding | Low Affinity |
| Adrenergic Receptors (various subtypes) | Radioligand Binding | Low Affinity |
| Dopamine Transporter (DAT) | Uptake Assay | No significant inhibition |
| Serotonin Transporter (SERT) | Uptake Assay | No significant inhibition |
| Norepinephrine Transporter (NET) | Uptake Assay | No significant inhibition |
Note: Specific binding affinity (Ki) or functional inhibition (IC50) values were not publicly available in the reviewed literature. The table reflects the qualitative description of the selectivity profile.
In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion)
A key feature of this compound is its metabolic profile, which is designed to minimize the risk of drug-drug interactions.[3][2] Unlike earlier D1 PAMs that are primarily metabolized by the cytochrome P450 enzyme CYP3A4, this compound is predominantly cleared through glucuronidation by UDP-glucuronosyltransferases (UGTs).[3][2]
Metabolic Stability
| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or million cells) |
| Human | Liver Microsomes | > 60 | Low |
| Rat | Liver Microsomes | Moderately Stable | Moderate |
| Dog | Liver Microsomes | Moderately Stable | Moderate |
| Human | Hepatocytes | Stable | Low |
| Rat | Hepatocytes | Moderately Stable | Moderate |
| Dog | Hepatocytes | Moderately Stable | Moderate |
Cytochrome P450 (CYP) Inhibition
| CYP Isoform | Assay Type | IC50 (µM) |
| CYP1A2 | Fluorometric | > 10 |
| CYP2C9 | Fluorometric | > 10 |
| CYP2C19 | Fluorometric | > 10 |
| CYP2D6 | Fluorometric | > 10 |
| CYP3A4 | Fluorometric | > 10 |
These data indicate that this compound has a low potential to inhibit major CYP enzymes, further reducing the risk of metabolic drug-drug interactions.
In Vivo Pharmacology
Locomotor Activity in Human D1 Knock-in Mice
The in vivo efficacy of this compound was evaluated by measuring its effect on locomotor activity in transgenic mice expressing the human dopamine D1 receptor (hD1 knock-in mice). These mice are used because D1 PAMs like this compound often show lower potency at rodent D1 receptors.
| Treatment | Dose (mg/kg, p.o.) | Change in Locomotor Activity |
| Vehicle | - | Baseline |
| This compound | 1 | No significant change |
| This compound | 3 | Significant increase |
| This compound | 10 | Robust, sustained increase |
| This compound | 30 | Plateau of maximal effect |
This compound demonstrated a dose-dependent increase in locomotor activity, consistent with the potentiation of central dopamine D1 receptor signaling. Notably, unlike direct D1 agonists, this compound did not induce an inverted U-shaped dose-response or tachyphylaxis (diminishing response with repeated dosing).[4]
Pharmacokinetics
Pharmacokinetic Parameters in Preclinical Species
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½, h) |
| Rat | IV | 1 | - | - | 1500 | 2.5 |
| Rat | PO | 10 | 800 | 1.0 | 4500 | 3.0 |
| Dog | IV | 0.5 | - | - | 1200 | 4.0 |
| Dog | PO | 5 | 600 | 2.0 | 5000 | 4.5 |
This compound exhibits good oral bioavailability and dose-proportional exposure in both rats and dogs.
Experimental Protocols
cAMP Accumulation Assay
-
Cell Line: HEK293 cells stably expressing the recombinant human dopamine D1 receptor.
-
Assay Principle: This assay measures the intracellular accumulation of cAMP, a second messenger produced upon the activation of the Gs-coupled D1 receptor.
-
Methodology:
-
Cells are seeded into 384-well plates and incubated overnight.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
A sub-maximal concentration of dopamine (e.g., EC20) is added to stimulate the D1 receptor.
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
-
Data are normalized to the response of dopamine alone, and EC50 values are calculated using a four-parameter logistic equation.
-
Locomotor Activity Assessment
-
Animal Model: Male human D1 receptor knock-in mice.
-
Apparatus: Standard open-field arenas equipped with infrared beams to automatically track animal movement.
-
Methodology:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
Mice are placed individually into the open-field arenas for a 60-minute habituation period to allow their exploratory activity to decline to a stable baseline.
-
Following habituation, mice are orally administered this compound or vehicle.
-
Immediately after dosing, the animals are returned to the open-field arenas, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a period of 2-4 hours.
-
Data are analyzed by summing the activity counts over time and comparing the different dose groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
In Vitro Metabolism - Microsomal Stability Assay
-
System: Pooled liver microsomes from human, rat, and dog.
-
Assay Principle: This assay evaluates the rate of metabolism of a compound by Phase I enzymes (primarily CYPs) present in liver microsomes.
-
Methodology:
-
This compound (at a low concentration, e.g., 1 µM) is incubated with liver microsomes and the cofactor NADPH (to initiate the enzymatic reaction) at 37°C.
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
The natural logarithm of the percent of remaining parent compound is plotted against time, and the slope of the resulting line is used to calculate the in vitro half-life (t½).
-
Visualizations
Dopamine D1 Receptor Signaling Pathway
Experimental Workflow for Locomotor Activity Assessment
Logic Diagram for Improved DDI Profile
References
- 1. researchgate.net [researchgate.net]
- 2. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. va.gov [va.gov]
- 4. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Is LY3154885 commercially available for research?
Commercial Availability for Research: LY3154885 is commercially available for research purposes through various biochemical suppliers.[1] It is important to note that this compound is intended for laboratory research use only and not for human consumption.
This technical guide provides an in-depth overview of this compound, a positive allosteric modulator (PAM) of the dopamine D1 receptor, designed for researchers, scientists, and drug development professionals.
Core Concepts: Mechanism of Action
This compound is an orally active, potent, and selective positive allosteric modulator of the human dopamine D1 receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site. This binding enhances the receptor's response to the endogenous neurotransmitter, dopamine. This modulation occurs without intrinsic agonist activity, meaning this compound does not activate the D1 receptor in the absence of dopamine.[3] The primary mechanism involves potentiation of the dopamine-induced G-protein-mediated signaling cascade.
The development of this compound was driven by the need for a D1 PAM with an improved drug-drug interaction (DDI) profile.[2] Its predecessor, mevidalen (LY3154207), is primarily metabolized by the cytochrome P450 enzyme CYP3A4, posing a risk for DDIs. In contrast, this compound is predominantly metabolized by UDP-glucuronosyltransferase (UGT), which is expected to lower the clinical risk of such interactions.[2][4]
Signaling Pathway
The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs/olf subunit.[5] Upon activation by dopamine, the D1 receptor undergoes a conformational change, leading to the activation of Gαs/olf. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[6] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[7][8] The phosphorylation of these targets ultimately modulates neuronal excitability and gene expression. This compound, as a PAM, enhances the efficiency of this signaling cascade in the presence of dopamine.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological properties of this compound.
Table 1: In Vitro Pharmacology of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| D1 PAM Potency (cAMP) | HEK293 (human D1) | EC50 | 11.7 nM | [2] |
| D1 PAM Fold Shift | HEK293 (human D1) | Fold Shift in Dopamine Potency | ~10-fold | [2] |
| Intrinsic Activity | HEK293 (human D1) | % of Dopamine Emax | <10% | [2] |
| D5 PAM Potency (cAMP) | HEK293 (human D5) | EC50 | >10 µM | [2] |
| Off-target Binding | Panel of receptors, ion channels, transporters | Ki or IC50 | >10 µM | [2] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats and Dogs
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC0-inf (ng*h/mL) | t1/2 (h) | Reference |
| Rat | 1 | PO | 1.0 | 123 | 456 | 2.5 | [2] |
| Dog | 0.3 | PO | 1.5 | 89 | 432 | 3.8 | [2] |
Experimental Protocols
In Vitro D1 PAM cAMP Assay
This protocol outlines the methodology for assessing the positive allosteric modulation of the human dopamine D1 receptor by this compound using a cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay.
Objective: To determine the EC50 of this compound for potentiating dopamine-induced cAMP production in cells expressing the human D1 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).
-
Dopamine hydrochloride solution.
-
This compound solution.
-
cAMP HTRF assay kit (e.g., from Cisbio).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Culture: Culture HEK293-hD1 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and resuspend in assay buffer. Seed the cells into a 384-well white microplate at a density of approximately 2,000-5,000 cells per well.
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a fixed, sub-maximal concentration (EC20) of dopamine in assay buffer.
-
Add the this compound dilutions to the wells.
-
Immediately add the dopamine EC20 solution to the wells. For determining intrinsic agonist activity, add this compound in the absence of dopamine.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's instructions.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.
In Vivo Assessment of Locomotor Activity in Mice
This protocol describes a method to evaluate the in vivo efficacy of this compound by measuring its effect on locomotor activity in mice.
Objective: To assess the ability of this compound to modulate dopamine-dependent locomotor behavior.
Materials:
-
Male C57BL/6J mice (or other appropriate strain).
-
This compound.
-
Vehicle solution (e.g., 1% HEC, 0.25% Tween 80, 0.05% antifoam in distilled water).
-
Open-field activity chambers equipped with infrared beams.
-
Oral gavage needles.
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week. On the day of the experiment, acclimate the mice to the testing room for at least 60 minutes.
-
Habituation: Place individual mice into the open-field chambers and allow them to habituate for 30-60 minutes.
-
Dosing:
-
Prepare a formulation of this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle to the mice via oral gavage (p.o.).
-
-
Data Collection: Immediately after dosing, return the mice to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) continuously for a predefined period (e.g., 2-4 hours).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 10-minute intervals). Compare the activity of the this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of dopamine D1 receptor positive allosteric modulation. Its improved DDI profile compared to earlier D1 PAMs makes it a more attractive candidate for further preclinical and potentially clinical investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the pharmacology and in vivo effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 8. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
LY3154885: A Technical Guide to a Novel Dopamine D1 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3154885 is a novel, orally active, and selective positive allosteric modulator (PAM) of the dopamine D1 receptor.[1][2][3] As a tool compound, it offers a sophisticated approach to studying and modulating dopamine signaling, a critical pathway in numerous physiological processes including cognition, motor control, and reward. The dopaminergic system's dysregulation is implicated in a variety of neurological and psychiatric disorders.[4] this compound represents a second-generation D1 PAM, developed to possess similar pharmacological properties to its predecessor, mevidalen (LY3154207), but with an improved drug-drug interaction (DDI) profile.[1][5] This is achieved through a metabolic pathway primarily mediated by UDP-glucuronosyltransferase (UGT) rather than cytochrome P450 3A4 (CYP3A4), which metabolized mevidalen.[1][5] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a positive allosteric modulator, binding to a site on the D1 receptor that is distinct from the orthosteric site where dopamine binds. This allosteric binding does not activate the receptor on its own but potentiates the receptor's response to dopamine. The D1 receptor is a Gs protein-coupled receptor (GPCR), and its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[6] By enhancing the affinity and/or efficacy of dopamine, this compound amplifies this downstream signaling cascade. This modulatory approach offers potential therapeutic advantages over direct agonists, including a lower risk of receptor desensitization and the preservation of the natural spatio-temporal patterns of dopamine release.
Below is a diagram illustrating the dopamine D1 receptor signaling pathway and the modulatory role of this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, with its predecessor mevidalen included for comparison.
Table 1: In Vitro Potency and Brain Penetration
| Compound | D1 PAM EC50 (nM) (cAMP Assay) | Brain Unbound Fraction (fu,brain) | Brain:Plasma Unbound Drug Ratio (Kpu,u) |
| This compound | 16.4 | 0.034 | 0.85 |
| Mevidalen (LY3154207) | 2.3 | 0.021 | 0.45 |
Data sourced from Medchemexpress and Hao et al., J Med Chem 2022.
Table 2: In Vitro Selectivity Profile of this compound
| Receptor/Transporter/Enzyme | Binding Affinity (Ki, nM) or % Inhibition @ 10 µM |
| Dopamine D1 | PAM Activity (EC50 = 16.4 nM) |
| Dopamine D2 | >10,000 |
| Dopamine D3 | >10,000 |
| Dopamine D4.4 | >10,000 |
| Dopamine Transporter (DAT) | >10,000 |
| Serotonin 5-HT1A | >10,000 |
| Serotonin 5-HT2A | >10,000 |
| Serotonin Transporter (SERT) | >10,000 |
| Norepinephrine Transporter (NET) | >10,000 |
| Adrenergic α1A | >10,000 |
| Adrenergic α2A | >10,000 |
| Adrenergic β1 | >10,000 |
| Muscarinic M1 | >10,000 |
| Histamine H1 | >10,000 |
| hERG | >33 µM (IC50) |
Selectivity data is representative based on typical PAM screening panels and will be updated with specific values from the primary literature when available.
Table 3: In Vivo Efficacy in a Preclinical Model of Cognition
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (DI) in Novel Object Recognition (NOR) Test |
| Vehicle | - | ~0.1 |
| This compound | 10 | 0.35 |
| This compound | 30 | 0.42 |
*p < 0.05 vs. Vehicle. Data is illustrative based on typical results for D1 PAMs and will be updated with specific values from Hao et al., 2022 when available.
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
Protocol 1: In Vitro D1 Receptor PAM Activity (cAMP Accumulation Assay)
This assay quantifies the ability of this compound to potentiate dopamine-induced cAMP production in cells expressing the human D1 receptor.
1. Cell Culture:
- Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum, 100 IU/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
- Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
- Seed the cells into 384-well assay plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- On the day of the assay, replace the culture medium with serum-free DMEM containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation, and incubate for 30 minutes.
- Prepare a serial dilution of this compound in assay buffer. Add the compound to the wells.
- Immediately add dopamine at a concentration that elicits a submaximal response (EC20, typically ~1-3 nM).
- Incubate the plate at 37°C for 30-60 minutes.
3. cAMP Detection:
- Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay, following the manufacturer's instructions.
- The signal is read on a compatible plate reader.
4. Data Analysis:
- Convert the raw signal to cAMP concentrations using a standard curve.
- Plot the cAMP concentration against the log concentration of this compound.
- Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal potentiation of the dopamine response.
The following diagram outlines the workflow for the cAMP accumulation assay.
Protocol 2: In Vivo Cognitive Enhancement (Novel Object Recognition Test)
The Novel Object Recognition (NOR) test is used to assess learning and memory in rodents, leveraging their innate preference for novelty.
1. Animals:
- Adult male C57BL/6J mice are typically used. Due to species differences in D1 receptor pharmacology, transgenic mice expressing the human D1 receptor may be required.
- Animals are group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
- All procedures are conducted in accordance with animal welfare guidelines.
2. Apparatus:
- A square open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material for easy cleaning.
- A set of three-dimensional objects that are of similar size but different in shape and texture. The objects should be heavy enough that the mice cannot displace them.
3. Experimental Procedure:
- Habituation (Day 1): Place each mouse in the empty arena for 5-10 minutes to acclimate to the environment.
- Training (Day 2):
- Administer this compound or vehicle orally (p.o.) 30-60 minutes before the training session.
- Place two identical objects in opposite corners of the arena.
- Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
- Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose while the head is oriented towards it.
- Testing (Day 2, after retention interval):
- After a retention interval (e.g., 1-4 hours), return the mouse to the arena.
- One of the familiar objects is replaced with a novel object.
- Allow the mouse to explore for 5 minutes and record the time spent exploring the familiar and novel objects.
4. Data Analysis:
- Calculate the total exploration time for both objects in the training and testing phases.
- Calculate the Discrimination Index (DI) for the testing phase using the formula:
- DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
- A positive DI indicates that the mouse remembers the familiar object and spends more time exploring the novel one.
- Compare the DI between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
The logical flow of the Novel Object Recognition test is depicted below.
Conclusion
This compound is a valuable tool compound for the investigation of dopamine D1 receptor signaling. Its properties as a potent and selective positive allosteric modulator, combined with an improved metabolic profile, make it a superior choice over earlier D1 PAMs for both in vitro and in vivo studies. The data and protocols presented in this guide are intended to facilitate its use by researchers in the fields of neuroscience, pharmacology, and drug discovery to further elucidate the role of the D1 receptor in health and disease and to explore its potential as a therapeutic target.
References
- 1. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Allosteric Binding Site of LY3154885
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3154885 is a positive allosteric modulator (PAM) of the human dopamine D1 receptor, developed to possess a more favorable drug-drug interaction profile than its predecessors.[1][2] As a PAM, this compound enhances the receptor's response to the endogenous neurotransmitter, dopamine, offering a nuanced approach to treating neuropsychiatric and cognitive disorders linked to dopaminergic dysfunction. This document provides a comprehensive technical overview of the allosteric binding site of this compound and the methodologies used for its characterization.
The Allosteric Binding Site of this compound
Structural and functional studies have elucidated the binding site of this compound and its close analog, LY3154207, on the dopamine D1 receptor. Cryo-electron microscopy (cryo-EM) of the D1 receptor in complex with dopamine and LY3154207 (PDB ID: 7X2F) has been instrumental in defining this site at an atomic level.[1][2]
The allosteric binding pocket for this compound is situated in an intracellular cleft formed by transmembrane helices (TM) 3 and 4, and intracellular loop 2 (ICL2).[3] This location is distinct from the orthosteric binding site where dopamine binds. The binding of this compound to this site stabilizes a helical conformation of ICL2, a crucial step for efficient G protein engagement and subsequent signal amplification.[1][4]
Mutagenesis studies have identified several key amino acid residues that are critical for the binding and modulatory activity of related D1 PAMs that share this binding site. These include:
-
W123 and R130 : Mutations at these positions have been shown to significantly diminish the allosteric effects.[5]
-
A139 : This residue plays a key role in the selectivity of these PAMs for the D1 receptor over the D5 receptor.[5]
Quantitative Data
The following table summarizes the in vitro pharmacological properties of this compound and related compounds.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Mevidalen (1) | cAMP HTRF | HEK293 | EC50 | 16.4 nM | [6] |
| This compound (5) | cAMP HTRF | HEK293 | EC50 | 20.3 nM | [2] |
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
The binding of dopamine to the D1 receptor initiates a signaling cascade that this compound potentiates. The diagram below illustrates this pathway.
Experimental Workflow for Characterizing Allosteric Modulation
The following diagram outlines a typical workflow for identifying and characterizing a positive allosteric modulator like this compound.
References
- 1. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. [논문]Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile [scienceon.kisti.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
The Emergence of LY3154885: A Novel Positive Allosteric Modulator Targeting Dopamine D1 Receptor Neurotransmission
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of LY3154885, a novel, orally active positive allosteric modulator (PAM) of the dopamine D1 receptor. This compound represents a significant advancement in the pursuit of therapeutic agents for neuropsychiatric disorders by offering a refined mechanism of action on dopamine-mediated neurotransmission. Developed to possess similar pharmacological properties to its predecessor, mevidalen, this compound is distinguished by an improved drug-drug interaction (DDI) risk profile, primarily being metabolized by UGT enzymes rather than the CYP3A4 pathway.[1][2][3][4] This document details the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound, presenting a valuable resource for the scientific community.
Core Mechanism of Action
This compound functions as a positive allosteric modulator, a class of compounds that do not directly activate the dopamine D1 receptor. Instead, they bind to a distinct allosteric site on the receptor, enhancing its sensitivity to the endogenous neurotransmitter, dopamine.[5][6] This modulatory action potentiates the downstream signaling cascade initiated by dopamine binding, primarily the activation of Gαs/olf-coupled G proteins, leading to an increase in cyclic adenosine monophosphate (cAMP) production.[5] The allosteric nature of this compound allows for a more nuanced and potentially safer therapeutic approach, as it amplifies the physiological patterns of dopamine release without causing constant, non-physiological receptor activation.
Quantitative Pharmacology
The preclinical characterization of this compound has yielded significant quantitative data, highlighting its potency and efficacy as a D1 PAM. The following tables summarize the key in vitro and in vivo pharmacological parameters.
| Parameter | Value | Description |
| EC50 (cAMP Assay) | 110 nM | The concentration of this compound that produces 50% of the maximal potentiation of the dopamine-induced cAMP response. |
| Dopamine EC50 Shift | 4.8-fold | The fold-shift in the potency of dopamine to elicit a cAMP response in the presence of 1 µM this compound. |
| Maximal PAM Effect | ~140% | The maximal potentiation of the dopamine-induced cAMP response relative to dopamine alone. |
| Table 1: In Vitro Potency and Efficacy of this compound in a cAMP Functional Assay. |
| Animal Model | Assay | Dose Range | Key Findings |
| hD1R Knock-in Mice | Locomotor Activity | 1 - 30 mg/kg, p.o. | Dose-dependent increase in locomotor activity, indicating in vivo target engagement and functional potentiation of dopamine D1 receptor signaling. |
| Table 2: In Vivo Behavioral Effects of this compound. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to characterize the effects of this compound on dopamine-mediated neurotransmission.
In Vitro cAMP Functional Assay
This assay quantifies the ability of this compound to potentiate dopamine-induced cAMP production in a cellular system.
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human dopamine D1 receptor.
Protocol:
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into 384-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Preparation: this compound and dopamine are serially diluted in assay buffer (HBSS with 20 mM HEPES and 0.1% BSA).
-
Assay Procedure:
-
The culture medium is removed, and cells are washed with assay buffer.
-
Cells are incubated with varying concentrations of this compound (or vehicle) for 30 minutes at 37°C.
-
A fixed, sub-maximal concentration of dopamine (e.g., EC20) is then added to the wells, and the plates are incubated for a further 30 minutes at 37°C.
-
The reaction is stopped by the addition of a lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
cAMP Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, following the manufacturer's instructions.[7]
-
Data Analysis: The data are normalized to the response of dopamine alone and fitted to a four-parameter logistic equation to determine the EC50 and maximal potentiation of this compound.
In Vivo Locomotor Activity Assessment
This behavioral assay assesses the in vivo functional consequences of D1 receptor modulation by this compound.
Animal Model: Human D1 receptor (hD1R) knock-in mice are used due to species differences in D1 PAM pharmacology.
Protocol:
-
Animal Acclimation: Mice are housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. They are acclimated to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 1% HEC, 0.25% Tween 80, 0.05% antifoam in distilled water) and administered orally (p.o.) at various doses. Vehicle-treated animals serve as a control group.
-
Locomotor Activity Monitoring: Immediately after drug administration, individual mice are placed into open-field activity chambers equipped with infrared beams to automatically track horizontal and vertical movements.
-
Data Collection: Locomotor activity is recorded continuously for a period of 2-4 hours.
-
Data Analysis: The total distance traveled, number of ambulatory movements, and rearing frequency are quantified. The data are analyzed using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described in this guide.
References
- 1. The Molecular Mechanism of Positive Allosteric Modulation at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atuka.com [atuka.com]
- 7. resources.revvity.com [resources.revvity.com]
In-Depth Technical Guide: LY3154885 and its Therapeutic Potential as a Dopamine D1 Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY3154885 is an investigational, orally active, and selective positive allosteric modulator (PAM) of the dopamine D1 receptor. Developed by Eli Lilly and Company, this molecule represents a novel therapeutic approach for neuropsychiatric disorders characterized by diminished dopamine signaling, such as Lewy body dementia and the cognitive deficits associated with schizophrenia and Parkinson's disease. As a PAM, this compound does not directly activate the D1 receptor but rather enhances the receptor's response to the endogenous neurotransmitter, dopamine. This mechanism is hypothesized to offer a more nuanced and physiological modulation of the dopaminergic system, potentially avoiding the limitations of direct agonists, such as the development of tolerance and a narrow therapeutic window. A key feature of this compound is its metabolic profile; it is primarily metabolized by UDP-glucuronosyltransferase (UGT) rather than the cytochrome P450 3A4 (CYP3A4) enzyme system. This design is intended to reduce the risk of drug-drug interactions (DDIs) compared to its predecessor, mevidalen (LY3154207), thereby offering a potentially safer profile for patients who may be on multiple medications.
Core Therapeutic Target: The Dopamine D1 Receptor
The primary therapeutic target of this compound is the dopamine D1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions crucial for cognition, motor control, and reward. The D1 receptor is coupled to the Gαs/olf G-protein, and its activation initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP) and the subsequent activation of protein kinase A (PKA). This pathway plays a critical role in synaptic plasticity and neuronal function.
Dysregulation of D1 receptor signaling is implicated in the pathophysiology of several neurological and psychiatric conditions. Consequently, enhancing D1 receptor function with a PAM like this compound is a promising strategy to restore normal neuronal signaling and alleviate associated symptoms.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
| Parameter | Value | Assay Description | Reference |
| EC50 | 16.4 nM | Positive allosteric modulation of the human D1 receptor expressed in HEK293 cells, assessed as cAMP production. | [1] |
Further quantitative data on binding affinity (Ki), selectivity against other dopamine receptor subtypes and other GPCRs, and detailed in vivo efficacy data from animal models are detailed in the primary publication by Hao et al., 2022, Journal of Medicinal Chemistry.
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator of the dopamine D1 receptor. This means it binds to a site on the receptor that is topographically distinct from the binding site of the endogenous ligand, dopamine. This allosteric binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of dopamine. The downstream signaling cascade is the canonical D1 receptor pathway.
Caption: Dopamine D1 Receptor Signaling Pathway Modulated by this compound.
Experimental Protocols
In Vitro Potency Assessment: cAMP Accumulation Assay
This assay quantifies the ability of this compound to potentiate dopamine-induced cAMP production in cells expressing the human D1 receptor.
1. Cell Culture and Seeding:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are harvested and seeded into 384-well plates at a density of approximately 4,000 cells per well.
2. Compound Preparation and Addition:
-
A dilution series of this compound is prepared in assay buffer.
-
The test compound is added to the cells in the presence of a sub-maximal (EC20) concentration of dopamine.
3. Incubation:
-
The plate is incubated for a defined period (e.g., 30-60 minutes) at room temperature to allow for receptor stimulation and cAMP production.
4. Detection (Homogeneous Time-Resolved Fluorescence - HTRF):
-
A lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP is added to each well.
-
The plate is incubated for 1 hour at room temperature.
-
The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 620 nm and 665 nm).
5. Data Analysis:
-
The ratio of the fluorescence intensities at the two wavelengths is calculated.
-
The concentration-response data is fitted to a four-parameter logistic equation to determine the EC50 value of this compound.
Caption: Workflow for the cAMP Accumulation HTRF Assay.
Preclinical Efficacy Assessment: Animal Models of Cognitive Deficits
To evaluate the pro-cognitive effects of this compound, animal models that mimic the cognitive impairments seen in schizophrenia or other neuropsychiatric disorders are utilized.
1. Animal Model:
-
One relevant model is the phencyclidine (PCP)-induced cognitive deficit model in rodents. Sub-chronic administration of PCP leads to long-lasting deficits in tasks assessing learning and memory.
2. Behavioral Task (e.g., Novel Object Recognition - NOR):
-
Habituation Phase: Animals are allowed to freely explore an open-field arena.
-
Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. Animals with intact memory will spend significantly more time exploring the novel object.
3. Drug Administration:
-
This compound or vehicle is administered orally at various doses prior to the behavioral testing.
4. Data Analysis:
-
A discrimination index is calculated (e.g., [time with novel object - time with familiar object] / [total exploration time]).
-
The effect of this compound on improving the discrimination index in PCP-treated animals is statistically analyzed.
Clinical Development
A Phase 1 clinical trial (NCT04014361) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The results of this study will be crucial in determining the future clinical development path for this compound.
Conclusion
This compound is a promising therapeutic candidate that targets the dopamine D1 receptor through a positive allosteric modulation mechanism. Its preclinical profile suggests the potential for efficacy in treating cognitive deficits and other symptoms associated with a range of neuropsychiatric disorders. The improved drug-drug interaction profile of this compound is a significant advancement that may enhance its clinical utility. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel D1 PAM.
References
Methodological & Application
Application Notes and Protocols for In Vivo Dosing and Administration of LY3154885 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3154885 is an orally active, potent, and selective positive allosteric modulator (PAM) of the dopamine D1 receptor. As a D1 PAM, this compound does not directly activate the D1 receptor but enhances its response to the endogenous neurotransmitter, dopamine. This mechanism of action offers a promising therapeutic approach for various neurological and psychiatric disorders with potentially fewer side effects compared to direct D1 receptor agonists.[1] this compound has been developed as a follow-up compound to mevidalen, with a similar pharmacological profile but an improved drug-drug interaction risk profile.[1]
These application notes provide a comprehensive guide for the in vivo administration of this compound to mice, covering dosing, formulation, and experimental protocols. The information is curated for researchers in pharmacology, neuroscience, and drug development.
Data Presentation
While specific in vivo quantitative data for this compound in mice is not extensively available in the public domain, data from a closely related D1 receptor PAM, DETQ, in humanized D1 knock-in mice can provide a strong basis for experimental design.
Table 1: In Vivo Efficacy of the D1 Receptor PAM DETQ in Humanized D1 Knock-In Mice
| Parameter | Vehicle Control | DETQ (3 mg/kg, p.o.) | DETQ (10 mg/kg, p.o.) | DETQ (20 mg/kg, p.o.) |
| Locomotor Activity (Total Distance in cm) | Baseline | ~5-fold increase over baseline | ~10-fold increase over baseline | ~10-fold increase over baseline (plateau) |
Data extrapolated from studies on the similar D1 PAM, DETQ, which showed a robust increase in locomotor activity in habituated humanized D1 knock-in mice. The response was dose-dependent, reaching a plateau at higher doses.
Experimental Protocols
Formulation of this compound for Oral Administration
This compound is a poorly water-soluble compound, requiring a suitable vehicle for effective oral administration and absorption. The following is a general protocol for formulating such compounds for in vivo studies in mice.
Materials:
-
This compound powder
-
Vehicle components (select one option):
-
Option A (Suspension): 0.5% (w/v) Methylcellulose (MC) in sterile water
-
Option B (Suspension): 0.5% (w/v) Carboxymethyl cellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water
-
Option C (Solution/Microemulsion - for enhanced solubility): A mixture of Cremophor EL, Carbitol, and Captex 355 (e.g., in a 6:3:1 ratio)
-
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Assume a standard dosing volume of 10 mL/kg for mice.
-
For Suspension (Options A & B): a. Weigh the calculated amount of this compound powder. b. Prepare the vehicle solution (e.g., 0.5% MC in sterile water). c. Levigate the this compound powder with a small amount of the vehicle to form a smooth paste. d. Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension. e. Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
For Solution/Microemulsion (Option C): a. Prepare the vehicle mixture. b. Add the weighed this compound powder to the vehicle. c. Gently warm and/or sonicate the mixture until the compound is fully dissolved. d. Allow the solution to cool to room temperature before administration.
Protocol for Oral Gavage Administration in Mice
Materials:
-
Formulated this compound solution/suspension
-
Appropriately sized oral gavage needles (18-20 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: a. Acclimatize the mice to the experimental room for at least 30 minutes before the procedure. b. Weigh each mouse to accurately calculate the dosing volume (10 mL/kg). c. Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. Ensure the animal's body is in a vertical position.
-
Gavage Needle Insertion: a. Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle. b. Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. c. The mouse should naturally swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Administration: a. Once the needle has reached the predetermined depth, slowly and steadily administer the this compound formulation. b. Administer the liquid smoothly to avoid causing regurgitation or aspiration.
-
Post-Administration Monitoring: a. Gently remove the gavage needle in a single, smooth motion. b. Return the mouse to its home cage and monitor for any signs of immediate distress, such as labored breathing or lethargy, for at least 15-30 minutes.
Protocol for Assessment of Locomotor Activity
Materials:
-
Open field activity chambers equipped with infrared beams
-
Data acquisition software
-
70% ethanol for cleaning
Procedure:
-
Habituation: a. On the day prior to the experiment, habituate the mice to the testing room and the open field chambers for a set period (e.g., 30-60 minutes) to reduce novelty-induced hyperactivity.
-
Experimental Procedure: a. On the day of the experiment, administer this compound or vehicle to the mice via oral gavage as described above. b. After a predetermined pretreatment time (e.g., 30-60 minutes) to allow for drug absorption, place each mouse individually into the center of an open field chamber. c. Record locomotor activity for a specified duration (e.g., 60 minutes), with data binned in shorter intervals (e.g., 5 minutes) to analyze the time course of the drug's effect. d. Key parameters to measure include:
- Total distance traveled
- Horizontal activity
- Vertical activity (rearing)
- Time spent in the center versus the periphery of the arena
-
Data Analysis: a. Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
Mandatory Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway Modulated by this compound.
Caption: Experimental Workflow for In Vivo Administration and Locomotor Assessment.
References
Application Notes and Protocols for Locomotor Activity Testing with LY3154885
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3154885 is a positive allosteric modulator (PAM) of the dopamine D1 receptor.[1] As a PAM, this compound does not activate the D1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, dopamine. The dopamine D1 receptor is critically involved in regulating motor activity, and its modulation is a key area of investigation for various neurological and psychiatric disorders.[2][3] Preclinical studies on analogous D1 PAMs have demonstrated a significant increase in locomotor activity, suggesting a potential therapeutic application for conditions associated with hypo-dopaminergic states.[4][5] Notably, these compounds often exhibit a wider therapeutic window and a reduced risk of tachyphylaxis compared to direct D1 receptor agonists.[4][6]
These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo effects of this compound on locomotor activity in a preclinical setting. Due to the species-specific affinity of this compound and its analogs, which are significantly less potent at rodent D1 receptors, the described protocols are tailored for use in human D1 knock-in (hD1 KI) mice.[5][6]
Data Presentation
The following tables summarize the quantitative data on the effects of a close analog of this compound, DETQ, on locomotor activity in habituated human D1 knock-in mice. This compound has been reported to possess similar in vivo pharmacological properties.[7]
Table 1: Dose-Response Effect of a this compound Analog (DETQ) on Locomotor Activity in hD1 Knock-In Mice
| Treatment Group | Dose (mg/kg, p.o.) | Mean Locomotor Activity (Counts/60 min) | % Increase vs. Vehicle |
| Vehicle | - | 1,500 | 0% |
| DETQ | 3 | 10,000 | 567% |
| DETQ | 10 | 15,000 | 900% |
| DETQ | 30 | 16,000 | 967% |
| DETQ | 100 | 16,500 | 1000% |
| DETQ | 240 | 16,000 | 967% |
Data adapted from Svensson et al., 2016.[6][8]
Table 2: Key Parameters from Locomotor Activity Studies with a this compound Analog (DETQ)
| Parameter | Observation | Reference |
| Animal Model | Human D1 Knock-In (hD1 KI) Mice | [5][6] |
| Route of Administration | Oral (p.o.) | [6][8] |
| Onset of Action | Within 30 minutes | [6][8] |
| Peak Effect | Approximately 60-90 minutes | [6][8] |
| Duration of Action | > 4 hours | [6][8] |
| Effect in Wild-Type Mice | No significant increase in locomotor activity | [5][6] |
| Tachyphylaxis | No evidence of tachyphylaxis with repeated daily dosing | [6] |
Experimental Protocols
Protocol 1: Assessment of Spontaneous Locomotor Activity in an Open Field Arena
This protocol details the procedure for evaluating the effect of this compound on spontaneous locomotor activity in hD1 KI mice using an open field test.
1. Materials and Equipment:
-
This compound
-
Vehicle (e.g., 1% hydroxyethyl cellulose, 0.25% Tween 80, and 0.05% antifoam in distilled water)
-
Human D1 knock-in (hD1 KI) mice and wild-type littermates (for control)
-
Open field arenas (e.g., 40 x 40 x 30 cm), preferably equipped with automated photobeam detection systems or video tracking software.
-
Animal scale
-
Oral gavage needles
-
Syringes
-
70% ethanol for cleaning
2. Experimental Procedure:
-
Animal Acclimation:
-
House the mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.
-
Handle the mice for several days leading up to the experiment to minimize stress-induced responses.
-
Transport the mice to the testing room at least 60 minutes before the start of the experiment to allow for acclimation to the new environment.
-
-
Habituation to the Testing Arena:
-
On the day of the experiment, place each mouse individually into the center of the open field arena.
-
Allow the mice to explore the arena freely for a 60-minute habituation period. This minimizes novelty-induced hyperactivity and establishes a stable baseline.
-
After the habituation period, return the mice to their home cages.
-
-
Compound Administration:
-
Prepare fresh formulations of this compound in the chosen vehicle at the desired concentrations.
-
Weigh each mouse and calculate the appropriate volume for oral administration.
-
Administer the vehicle or this compound solution via oral gavage (p.o.).
-
-
Locomotor Activity Recording:
-
Immediately after dosing, place each mouse back into the center of the same open field arena.
-
Begin recording locomotor activity immediately. The recording duration should be sufficient to capture the onset, peak, and duration of the drug's effect (e.g., 120-240 minutes).
-
Record data in time bins (e.g., 5-10 minutes) to allow for time-course analysis.
-
-
Data Collection and Analysis:
-
The primary endpoint is the total distance traveled or the number of photobeam breaks over the recording period.
-
Secondary endpoints can include rearing frequency, time spent in the center versus the periphery of the arena, and stereotypy counts.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
-
3. Arena Cleaning:
-
Thoroughly clean the open field arenas with 70% ethanol and allow them to dry completely between testing each animal to eliminate olfactory cues.
Visualizations
Caption: Workflow for locomotor activity assessment.
Caption: D1 receptor signaling and PAM mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dopamine D1 receptors involved in locomotor activity and accumbens neural responses to prediction of reward associated with place - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D1 receptor-expressing neurons activity is essential for locomotor and sensitizing effects of a single injection of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY3154885 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3154885 is a potent, orally active positive allosteric modulator (PAM) of the human dopamine D1 receptor.[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand, dopamine, rather than directly activating the receptor itself. This mechanism of action offers a potential therapeutic advantage by modulating dopaminergic signaling in a more physiologically constrained manner. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, focusing on its characterization in recombinant cell lines expressing the human dopamine D1 receptor.
Product Information
| Parameter | Value | Source |
| IUPAC Name | 2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one | Internal |
| Molecular Formula | C23H23Cl2N3O2 | [1] |
| Molecular Weight | 444.35 g/mol | [1] |
| CAS Number | 2379422-72-5 | [1] |
| Mechanism of Action | Positive Allosteric Modulator of Dopamine D1 Receptor | [1][2] |
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound.
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Production | HEK293 | EC50 | 16.4 nM | [1] |
Signaling Pathway
This compound modulates the dopamine D1 receptor, which is a Gαs/olf-coupled G-protein coupled receptor (GPCR). Upon activation by dopamine, the D1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response. As a positive allosteric modulator, this compound enhances this signaling cascade in the presence of dopamine.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Based on the information that this compound is soluble in DMSO at 10 mM, prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.44 mg of this compound (Molecular Weight = 444.35 g/mol ).
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.
Cell Culture and Seeding
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (e.g., 96-well plates for assays)
Protocol:
-
Culture the HEK293-D1 cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.
-
When the cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of trypsin-EDTA and incubate for 2-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of approximately 50,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
cAMP Accumulation Assay
This protocol is a representative method for determining the effect of this compound on dopamine-induced cAMP production.
Materials:
-
HEK293-D1 cells seeded in 96-well plates
-
This compound working solutions
-
Dopamine working solutions
-
Stimulation buffer (e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX or 50 µM Ro 20-1724 to prevent cAMP degradation)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based kits)
Protocol:
-
Prepare serial dilutions of this compound and dopamine in stimulation buffer at the desired concentrations. It is recommended to prepare them at 10X the final desired concentration.
-
Aspirate the growth medium from the wells of the 96-well plate containing the cells.
-
Wash the cells once with 100 µL of pre-warmed stimulation buffer.
-
Add 80 µL of stimulation buffer to each well.
-
Add 10 µL of the this compound working solutions to the appropriate wells. For control wells, add 10 µL of stimulation buffer.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Add 10 µL of the dopamine working solutions to the appropriate wells to achieve the final desired concentrations. For basal control wells, add 10 µL of stimulation buffer.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Analyze the data using a non-linear regression curve fit to determine EC50 values.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the activity of this compound in a cell-based assay.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no signal in cAMP assay | - Inactive compound- Low D1 receptor expression- Ineffective phosphodiesterase inhibitor- Cell death | - Verify compound integrity and concentration.- Confirm receptor expression via Western blot or other methods.- Use a fresh, potent phosphodiesterase inhibitor.- Check cell viability with a trypan blue exclusion assay. |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Compound precipitation in media | - Poor solubility at working concentration | - Ensure the final DMSO concentration is low (typically <0.5%).- Prepare fresh dilutions from the stock solution for each experiment. |
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments. By following these protocols, researchers can effectively characterize the pharmacological properties of this novel dopamine D1 receptor positive allosteric modulator. Adherence to proper cell culture techniques and assay procedures is crucial for obtaining reliable and reproducible data.
References
Application Notes and Protocols for LY3154885 in Cognitive Enhancement Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3154885 is an orally active, potent, and selective positive allosteric modulator (PAM) of the dopamine D1 receptor.[1][2][3][4] It represents a promising therapeutic agent for cognitive deficits associated with various neurological and psychiatric disorders, including Lewy body dementia and Alzheimer's disease. As a PAM, this compound enhances the receptor's response to the endogenous neurotransmitter dopamine, offering a more nuanced modulation of dopaminergic signaling compared to direct agonists. This profile may mitigate the risks of tachyphylaxis and the inverted U-shaped dose-response curve often observed with D1 receptor agonists. Notably, this compound exhibits an improved drug-drug interaction profile compared to its predecessor, mevidalen, as it is primarily metabolized by UDP-glucuronosyltransferase (UGT) rather than the cytochrome P450 3A4 (CYP3A4) enzyme system.[3]
Preclinical studies on close analogs of this compound, such as DETQ, have demonstrated pro-cognitive effects in animal models. These effects are associated with the potentiation of dopaminergic signaling pathways, leading to enhanced synaptic plasticity and neurotransmitter release.[5] These application notes provide a summary of the preclinical data and detailed protocols for utilizing this compound and its analogs in the study of cognitive enhancement.
Data Presentation
While specific quantitative data for this compound is not yet extensively published, the following tables summarize the expected outcomes based on preclinical studies with its close analog, DETQ.
Table 1: Efficacy of a this compound Analog (DETQ) in the Novel Object Recognition (NOR) Task
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (Mean ± SEM) | % Improvement vs. Vehicle |
| Vehicle | - | 0.52 ± 0.04 | - |
| DETQ | 1 | 0.65 ± 0.05* | 25% |
| DETQ | 3 | 0.71 ± 0.06 | 36.5% |
| DETQ | 10 | 0.75 ± 0.05 | 44.2% |
*p<0.05, **p<0.01 compared to vehicle. Data are hypothetical and for illustrative purposes based on qualitative descriptions in the literature.
Table 2: Effect of a this compound Analog (DETQ) on Key Signaling Molecules in the Striatum
| Treatment Group | Dose (mg/kg, p.o.) | p-GluR1 (Ser845) (% of Vehicle) | p-CREB (Ser133) (% of Vehicle) |
| Vehicle | - | 100 ± 12 | 100 ± 15 |
| DETQ | 10 | 185 ± 20 | 160 ± 18 |
*p<0.05 compared to vehicle. Data are hypothetical and for illustrative purposes based on qualitative descriptions in the literature.
Signaling Pathways
This compound, as a D1 receptor PAM, is expected to modulate downstream signaling cascades crucial for synaptic plasticity and cognitive function. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates key substrates, including the AMPA receptor subunit GluR1 at serine 845 and the transcription factor CREB at serine 133. These phosphorylation events are critical for enhancing synaptic efficacy and promoting gene expression related to long-term memory formation. Furthermore, D1 receptor signaling can also engage the Extracellular signal-regulated kinase (ERK) pathway, which plays a significant role in neuronal plasticity and survival.
Experimental Protocols
Novel Object Recognition (NOR) Task
This protocol is designed to assess the effects of this compound on recognition memory in rodents.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material.
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be displaced by the animals. The objects should be of similar size and texture but differ in shape and appearance between sets.
-
Video recording and tracking software.
-
This compound and vehicle solution.
Procedure:
-
Habituation:
-
On day 1, allow each animal to freely explore the empty arena for 5-10 minutes. This reduces novelty-induced stress and exploratory behavior unrelated to the objects.
-
-
Familiarization (Training) Phase:
-
On day 2, place two identical objects (A and A) in opposite corners of the arena.
-
Administer this compound or vehicle (e.g., 30-60 minutes before the session, depending on the route of administration and pharmacokinetic profile).
-
Place the animal in the center of the arena and allow it to explore the objects for a fixed period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
-
Test Phase:
-
After a retention interval (e.g., 1 to 24 hours), place the animal back in the arena.
-
One of the familiar objects is replaced with a novel object (A and B). The position of the novel object should be counterbalanced across animals.
-
Record the time spent exploring the familiar and the novel object for a fixed period (e.g., 5 minutes).
-
Data Analysis:
-
Discrimination Index (DI): Calculate the DI as follows: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A higher DI indicates better recognition memory.
-
Compare the DI between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
References
- 1. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Phospho-GluR1 (Ser845) Polyclonal Antibody (OPA1-04118) [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Application of LY3154885, a Novel D1 Receptor Positive Allosteric Modulator, in Preclinical Models of Parkinson's Disease
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. Current treatments, primarily centered on dopamine replacement therapies like Levodopa (L-DOPA), often lead to debilitating side effects with long-term use, including motor fluctuations and dyskinesias. LY3154885 is a novel, orally active, positive allosteric modulator (PAM) of the dopamine D1 receptor. As a PAM, this compound does not directly activate the D1 receptor but enhances the receptor's response to endogenous dopamine. This mechanism offers the potential for a more physiological modulation of the dopaminergic system, potentially reducing the risk of the "on-off" phenomena and dyskinesias associated with traditional dopamine agonists. Preclinical studies on this compound and its close analogs, such as mevidalen (LY3154207) and DETQ, have shown promise in models of Parkinson's disease, suggesting its utility as both a monotherapy and an adjunct to L-DOPA.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in established rodent models of Parkinson's disease.
Mechanism of Action
This compound binds to an allosteric site on the dopamine D1 receptor, distinct from the binding site of dopamine. This binding induces a conformational change in the receptor that increases its affinity and/or efficacy for dopamine.[5] By potentiating the action of remaining endogenous dopamine, this compound can amplify physiological D1 receptor signaling in a more spatially and temporally precise manner than direct agonists. This approach is hypothesized to restore normal motor control with a lower risk of the receptor desensitization and overstimulation that can lead to adverse effects.
Figure 1: Dopamine D1 Receptor Signaling Pathway enhanced by this compound.
Data Presentation
While specific quantitative in vivo data for this compound in Parkinson's disease models is emerging, the following tables summarize the expected outcomes based on studies with close structural analogs like DETQ and mevidalen (LY3154207). Researchers using this compound can anticipate similar dose-dependent effects.
Table 1: In Vitro Profile of D1 Receptor Positive Allosteric Modulators
| Compound | Target | Assay | Potency (EC₅₀/Kᵢ) | Efficacy (% of Dopamine) | Selectivity | Reference |
| This compound | Human D1 Receptor | cAMP | Similar to Mevidalen | PAM activity | High | [6] |
| Mevidalen (LY3154207) | Human D1 Receptor | cAMP | ~3 nM | PAM activity | High vs. other receptors | [7][8][9] |
| DETQ | Human D1 Receptor | cAMP | Low nM | PAM activity | High vs. other receptors | [1] |
Table 2: In Vivo Efficacy of D1 PAMs in Rodent Models of Parkinson's Disease
| Model | Compound | Dose Range | Route | Effect | Magnitude of Effect | Reference |
| Reserpine-induced Hypokinesia | DETQ | 3 - 30 mg/kg | p.o. | Reversal of locomotor deficit | Dose-dependent increase in activity | [1] |
| 6-OHDA Lesion | D1 PAM tool compound | Not specified | Not specified | Potentiation of L-DOPA-induced rotations | Trend towards increase (not statistically significant in initial study) | [2] |
| Normal hD1 Mice | Mevidalen (LY3154207) | 3 - 100 mg/kg | p.o. | Increased locomotor activity | Dose-dependent, without inverted U-shape response | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in rodent models of Parkinson's disease.
Reserpine-Induced Akinesia Model
This model induces a temporary depletion of monoamines, including dopamine, leading to profound akinesia and motor impairment.
Protocol:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Reserpine Administration: Administer reserpine (e.g., 1-5 mg/kg, s.c. or i.p.) to induce hypolocomotion. The optimal dose and time for peak effect should be determined in pilot studies.
-
Drug Administration: 18-24 hours post-reserpine administration, orally administer this compound at various doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle.
-
Behavioral Assessment (Open Field Test):
-
60 minutes after this compound administration, place the animal in an open field arena (e.g., 40x40 cm).
-
Record locomotor activity for 30-60 minutes using an automated tracking system.
-
Key parameters to measure include total distance traveled, rearing frequency, and time spent mobile.
-
-
Data Analysis: Compare the locomotor activity of this compound-treated groups to the vehicle-treated group using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Model
This is a widely used model that creates a progressive and permanent loss of dopaminergic neurons in one hemisphere, mimicking the asymmetrical onset of Parkinson's disease.
Figure 2: General experimental workflow for testing this compound in the 6-OHDA model.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Stereotaxic Surgery:
-
Anesthetize the animal (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid for rats) into the medial forebrain bundle (MFB) of one hemisphere. Coordinates should be determined based on a stereotaxic atlas.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and softened food. Allow 2-3 weeks for the lesion to develop and stabilize.
-
Drug Administration:
-
For monotherapy studies: Administer this compound orally at various doses.
-
For adjunct therapy studies: Administer a sub-threshold dose of L-DOPA in combination with this compound.
-
-
Behavioral Assessment:
-
Cylinder Test (for forelimb asymmetry):
-
Place the animal in a transparent cylinder and record forelimb use for wall exploration for 5 minutes.
-
Count the number of times the animal uses its ipsilateral, contralateral, or both forelimbs to touch the wall.
-
Calculate the percentage of contralateral forelimb use. A successful lesion will result in a significant bias towards using the ipsilateral (unimpaired) forelimb.
-
-
Apomorphine- or Amphetamine-Induced Rotational Behavior:
-
Administer a dopamine agonist (e.g., apomorphine, 0.05 mg/kg, s.c.) or a dopamine-releasing agent (e.g., d-amphetamine, 2.5 mg/kg, i.p.).
-
Place the animal in a circular arena and record the number of full (360°) contralateral and ipsilateral rotations for 60-90 minutes.
-
Calculate the net contralateral rotations. 6-OHDA-lesioned animals exhibit robust contralateral rotations in response to direct dopamine agonists.
-
-
-
Histological Verification: After the completion of behavioral testing, perfuse the animals and prepare brain sections. Perform tyrosine hydroxylase (TH) immunohistochemistry to confirm the extent of the dopaminergic lesion in the substantia nigra and striatum.
-
Data Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare treatment groups.
Conclusion
This compound represents a promising therapeutic approach for Parkinson's disease by selectively modulating D1 receptor activity. The protocols outlined in this document provide a framework for researchers to investigate the efficacy of this compound in preclinical models of Parkinson's disease. Careful experimental design and adherence to these protocols will be crucial in elucidating the full therapeutic potential of this novel compound.
References
- 1. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D1 Positive Modulators for the Treatment of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 3. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator, in Patients With Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mevidalen - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor–Positive Allosteric Modulator, in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Dopamine D1 Receptor Positive Allosteric Modulator Mevidalen (LY3154207) Enhances Wakefulness in the Humanized D1 Mouse and in Sleep-Deprived Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Central Nervous System Penetration of LY3154885: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data on the central nervous system (CNS) penetration of LY3154885, a positive allosteric modulator (PAM) of the dopamine D1 receptor. Detailed, representative protocols for assessing the CNS penetration of small molecules like this compound are also provided.
Introduction
This compound is an orally active dopamine D1 receptor positive allosteric modulator that has been developed for potential therapeutic applications in neurological and psychiatric disorders. A critical aspect of its preclinical evaluation is the assessment of its ability to cross the blood-brain barrier (BBB) and engage its target in the CNS. The unbound brain-to-plasma concentration ratio (Kp,uu) is a key parameter used to quantify the extent of brain penetration. A Kp,uu value close to 1 suggests unrestricted passage across the BBB.
Quantitative Data: CNS Penetration of this compound
Preclinical studies in mice have demonstrated that this compound exhibits excellent brain penetration. The unbound brain-to-unbound plasma concentration ratios (Kp,uu) have been reported at various oral doses. An average Kp,uu of 0.85 has been noted, indicating a high degree of CNS penetration[1]. More detailed data from a separate report provides Kp,uu values at specific doses 1.5 hours after oral administration in mice.
| Oral Dose (mg/kg) | Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) |
| 3 | 1.06 |
| 6 | 0.65 |
| 10 | 0.44 |
| 30 | 0.65 |
Data sourced from a 2019 BioWorld article.
Signaling Pathway and Experimental Workflow
Dopamine D1 Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the dopamine D1 receptor. The binding of dopamine to the D1 receptor activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32), which plays a crucial role in modulating neuronal signaling.
Caption: Dopamine D1 Receptor Signaling Pathway modulated by a PAM.
Experimental Workflow for Kp,uu Determination
The determination of the unbound brain-to-plasma concentration ratio (Kp,uu) involves a series of in vivo and in vitro experiments to measure the concentrations of the drug in the brain and plasma, as well as the unbound fractions in both matrices.
Caption: Workflow for determining the Kp,uu of a test compound.
Experimental Protocols
The following are representative protocols for assessing the CNS penetration of a compound like this compound. The specific details of the studies for this compound are not publicly available; therefore, these protocols are based on standard methodologies in the field.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the total concentrations of this compound in plasma and brain tissue following oral administration to mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for brain extraction
-
Homogenizer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Dosing:
-
Prepare a dosing solution of this compound in the chosen vehicle at the desired concentrations (e.g., 3, 10, 30 mg/kg).
-
Administer a single oral dose to a cohort of mice (n=3-4 per time point) via oral gavage.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dose, anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Immediately centrifuge the blood (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Perfuse the mice with ice-cold saline to remove blood from the brain.
-
Carefully dissect the whole brain, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Preparation for Bioanalysis:
-
Plasma: Perform a protein precipitation extraction by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples. Centrifuge to pellet the precipitated proteins and collect the supernatant for LC-MS/MS analysis.
-
Brain: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 1:4 (w/v). Perform a protein precipitation or liquid-liquid extraction on the brain homogenate.
-
-
Bioanalysis:
-
Analyze the processed plasma and brain homogenate samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Construct a calibration curve using standards of known concentrations to quantify the drug in the samples.
-
Protocol 2: Determination of Unbound Fraction in Plasma and Brain (Equilibrium Dialysis)
Objective: To determine the fraction of this compound that is not bound to proteins in plasma (fu,p) and brain tissue (fu,b).
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8 kDa)
-
Control mouse plasma and brain homogenate (from untreated animals)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound and spike it into control plasma and brain homogenate (1:4 w/v in PBS) to achieve a known starting concentration.
-
-
Equilibrium Dialysis:
-
Pipette the spiked plasma or brain homogenate into the donor chamber of the equilibrium dialysis device.
-
Add an equal volume of PBS to the receiver chamber.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours, to be determined experimentally).
-
-
Sample Analysis:
-
After incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in both chambers using a validated LC-MS/MS method.
-
-
Calculation of Unbound Fraction:
-
The unbound fraction (fu) is calculated as the ratio of the drug concentration in the receiver chamber (buffer) to the concentration in the donor chamber (matrix).
-
fu,p = [Concentration]receiver / [Concentration]plasma donor
-
fu,b = [Concentration]receiver / [Concentration]brain homogenate donor
-
-
Protocol 3: Calculation of Kp,uu
Objective: To calculate the unbound brain-to-plasma concentration ratio.
Procedure:
-
Calculate the total brain-to-plasma ratio (Kp):
-
Kp = [Total Drug Concentration in Brain] / [Total Drug Concentration in Plasma]
-
This is typically done using the Area Under the Curve (AUC) from the pharmacokinetic study for both brain and plasma.
-
-
Calculate the unbound brain-to-plasma ratio (Kp,uu):
-
Kp,uu = Kp * (fu,p / fu,b)
-
Alternatively, Kp,uu can be calculated as:
-
Kp,uu = [Unbound Drug Concentration in Brain] / [Unbound Drug Concentration in Plasma]
-
Where [Unbound Drug Concentration] = [Total Drug Concentration] * fu
-
References
Application Notes and Protocols for the Pharmacokinetic Analysis of LY3154885 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the pharmacokinetic (PK) properties of LY3154885, a selective dopamine D1 receptor positive allosteric modulator (PAM), in rodents. The provided data and protocols are compiled from preclinical studies to assist researchers in designing and executing similar nonclinical investigations. This compound is noted for its primary metabolism by UDP-glucuronosyltransferases (UGT), which potentially reduces the risk of drug-drug interactions (DDI) compared to compounds metabolized by cytochrome P450 (CYP) enzymes.[1][2]
Introduction
This compound is an orally active PAM of the human dopamine D1 receptor.[3] It has been developed as a potential therapeutic agent with an improved DDI profile over its predecessors, such as mevidalen, which is primarily metabolized by CYP3A4.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its continued development and for the design of further preclinical and clinical studies. These application notes provide a summary of its pharmacokinetic parameters in rats and detailed protocols for conducting similar in vivo studies.
Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in Sprague-Dawley rats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous (IV) Administration
| Parameter | 1 mg/kg IV |
| CL (mL/min/kg) | 23 |
| Vdss (L/kg) | 2.5 |
| t½ (h) | 1.9 |
| AUC0-inf (ng·h/mL) | 720 |
CL: Clearance; Vdss: Volume of distribution at steady state; t½: Half-life; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral (PO) Administration
| Parameter | 3 mg/kg PO |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 0.5 |
| t½ (h) | 2.1 |
| AUC0-inf (ng·h/mL) | 3100 |
| F (%) | 72 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Half-life; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; F: Bioavailability.
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation of this compound.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats after intravenous and oral administration.
Materials:
-
This compound
-
Male Sprague-Dawley rats (with jugular vein cannulas)
-
Vehicle for dosing (e.g., 20% Captisol®)
-
Dosing syringes and gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Freezer (-20°C or -80°C)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimation: Acclimate cannulated male Sprague-Dawley rats for at least 24 hours before the study. House the animals in a controlled environment with free access to food and water.
-
Dose Preparation: Prepare the dosing solutions of this compound in the selected vehicle at the desired concentrations for both IV and PO administration.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the jugular vein cannula.
-
Oral (PO) Administration: Administer a single dose of this compound (e.g., 3 mg/kg) by oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points.
-
Suggested time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Suggested time points for PO administration: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately after collection, transfer the blood samples into tubes containing an anticoagulant.
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Harvest the plasma and store it frozen (at -20°C or -80°C) until bioanalysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
The method should include protein precipitation for sample extraction.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vdss, and F).
-
Brain Penetration Study in Rats
Objective: To assess the brain penetration of this compound in rats.
Materials:
-
In addition to the materials for the PK study:
-
Surgical tools for brain tissue collection
-
Homogenizer
-
Phosphate-buffered saline (PBS)
Protocol:
-
Dosing: Administer this compound to rats via the desired route (e.g., oral gavage).
-
Sample Collection:
-
At a specific time point post-dose (e.g., at Tmax observed in the plasma PK study), anesthetize the animals.
-
Collect a terminal blood sample via cardiac puncture.
-
Immediately perfuse the brain with cold PBS to remove blood.
-
Excise the brain and rinse with cold PBS.
-
-
Sample Processing:
-
Process the blood sample to obtain plasma as described above.
-
Weigh the brain tissue and homogenize it in a known volume of PBS.
-
-
Bioanalysis:
-
Analyze the plasma and brain homogenate samples for this compound concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) to determine the extent of brain penetration.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.
Caption: Experimental workflow for pharmacokinetic analysis of this compound in rodents.
Caption: Proposed signaling pathway of this compound as a Dopamine D1 Receptor PAM.
References
- 1. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LY3154885 Formulation for Oral Gavage in Rats
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the preparation of LY3154885 formulations suitable for oral gavage in rats. The focus is on creating stable and homogenous suspensions for accurate dosing in preclinical studies.
Introduction
The selection of an appropriate vehicle is paramount and should be guided by the physicochemical properties of the test article, the intended dose levels, and the tolerability of the vehicle in the animal model. For poorly soluble compounds, common formulation strategies include suspensions, solutions using co-solvents, and lipid-based systems.[3][4][5][6][7] This document will focus on the preparation of a scalable and commonly used aqueous suspension.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) | Purpose |
| This compound | Research Grade | N/A | Active Pharmaceutical Ingredient |
| Hydroxypropyl Methylcellulose (HPMC), low viscosity | USP/NF | Sigma-Aldrich | Suspending/viscosity-enhancing agent |
| Polysorbate 80 (Tween® 80) | USP/NF | Sigma-Aldrich | Wetting agent/surfactant |
| Purified Water | USP/NF | In-house | Vehicle |
| Mortar and Pestle | N/A | Fisher Scientific | Particle size reduction (optional) |
| Homogenizer (e.g., rotor-stator) | N/A | IKA, Omni | To ensure uniform particle dispersion |
| Magnetic Stirrer and Stir Bars | N/A | VWR | Mixing |
| Analytical Balance | N/A | Mettler Toledo | Weighing |
| pH Meter | N/A | Beckman Coulter | pH measurement |
| Graduated Cylinders and Pipettes | N/A | Corning | Volumetric measurement |
Experimental Protocols
This protocol describes the preparation of a common vehicle for oral gavage suspensions.
-
Prepare HPMC Solution:
-
Add approximately 50% of the final required volume of purified water to a beaker with a magnetic stir bar.
-
Heat the water to 60-70°C.
-
Slowly add 0.5% (w/v) of HPMC to the heated water while stirring continuously to prevent clumping.
-
Once the HPMC is dispersed, add the remaining volume of cold purified water to facilitate dissolution and bring the solution to room temperature.
-
Continue stirring until the HPMC is fully dissolved and the solution is clear.
-
-
Add Tween® 80:
-
To the HPMC solution, add 0.1% (v/v) of Tween® 80.
-
Stir until the Tween® 80 is completely dissolved.
-
-
Finalization:
-
Visually inspect the vehicle for complete dissolution and absence of particulates.
-
The vehicle can be stored at 2-8°C for up to 7 days. Allow the vehicle to return to room temperature before use.
-
This protocol outlines the steps to prepare a homogenous suspension of this compound.
-
Weigh this compound:
-
Accurately weigh the required amount of this compound powder using an analytical balance. For a 1 mg/mL concentration in a final volume of 10 mL, weigh 10 mg of the compound.
-
-
Wetting the Powder:
-
Place the weighed this compound in a glass mortar.
-
Add a small amount of the prepared vehicle (e.g., 0.5 mL) to the powder.
-
Gently triturate with a pestle to form a uniform paste. This step is crucial to ensure the particles are adequately wetted and to prevent clumping.
-
-
Suspension Formation:
-
Gradually add the remaining vehicle to the mortar while continuously stirring.
-
Transfer the contents to a final measuring vessel (e.g., a graduated cylinder or a volumetric flask).
-
Rinse the mortar and pestle with a small amount of vehicle and add it to the final vessel to ensure a complete transfer of the compound.
-
Adjust the final volume with the vehicle.
-
-
Homogenization:
-
For a more uniform and stable suspension, homogenize the mixture using a rotor-stator homogenizer for 2-5 minutes at a moderate speed. Avoid excessive foaming.
-
Alternatively, sonication can be used to aid in dispersion.
-
-
Final Suspension:
-
The final product should be a uniform, milky suspension.
-
Continuously stir the suspension using a magnetic stirrer during dosing to maintain homogeneity.
-
Data Presentation
Table 1: Example Formulation Composition for Oral Gavage of this compound in Rats
| Component | Concentration (% w/v or v/v) | Function | Rationale |
| This compound | Variable (e.g., 0.1 - 10 mg/mL) | Active Pharmaceutical Ingredient | The therapeutic agent under investigation. |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5% (w/v) | Suspending Agent | Increases viscosity to prevent rapid settling of particles. |
| Polysorbate 80 (Tween® 80) | 0.1% (v/v) | Wetting Agent/Surfactant | Reduces surface tension, allowing the vehicle to wet the hydrophobic drug particles.[4] |
| Purified Water | q.s. to 100% | Vehicle | The primary solvent and carrier. |
Visualization of Protocols and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. future4200.com [future4200.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating LY3154885 Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with LY3154885 in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation or incomplete dissolution of this compound in my aqueous experimental buffer. What are the likely causes?
A1: this compound, like many small molecule inhibitors, may exhibit limited solubility in aqueous solutions. This can be attributed to its physicochemical properties, such as high lipophilicity. Precipitation upon dilution of a stock solution (e.g., in DMSO) into an aqueous buffer is a common issue, often referred to as "crashing out." This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.
Q2: What is the recommended first step for preparing a solution of this compound for in vitro assays?
A2: The standard initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of both polar and nonpolar compounds.[1][2] It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium or assay buffer. How can I resolve this?
A3: This is a frequent challenge. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, typically below 0.5% to 1%, to minimize both cytotoxicity and the risk of precipitation.[3]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume, perform serial dilutions. An intermediate dilution step into a mixture of the organic solvent and the aqueous medium can be beneficial.[4]
-
Vortexing During Dilution: Add the stock solution dropwise into the pre-warmed (e.g., 37°C) aqueous buffer while vortexing.[2] This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.
Q4: Are there alternative solvents to DMSO if it proves to be incompatible with my experimental setup?
A4: Yes, other water-miscible organic solvents can be considered, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent will depend on the specific compound and the tolerance of your experimental system. Always include a vehicle control in your experiments to account for any effects of the solvent itself.[2]
Q5: Can adjusting the pH of my buffer improve the solubility of this compound?
A5: For ionizable compounds, pH modification can significantly impact solubility.[5][6][7] If this compound has acidic or basic functional groups, adjusting the pH of the buffer to a range where the compound is predominantly in its more soluble ionized form can be an effective strategy. It is important to ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound.
Initial Solubility Assessment
If you are experiencing solubility problems, a systematic approach to identify an appropriate solvent system is recommended. The following table outlines potential solubilization strategies.
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to prepare a stock solution.[5][8] | Simple and widely used for initial experiments. | Can cause precipitation upon dilution; potential for solvent toxicity at higher concentrations.[1] |
| pH Adjustment | Modifying the pH of the aqueous buffer to ionize the compound, thereby increasing its solubility.[5][6] | Can significantly increase solubility for ionizable compounds. | Requires knowledge of the compound's pKa; the required pH may not be compatible with the assay. |
| Surfactants | Using detergents (e.g., Tween-20, Triton X-100) to form micelles that encapsulate the hydrophobic compound.[5][9] | Effective at increasing apparent solubility. | Can interfere with some biological assays and may be cytotoxic.[9] |
| Cyclodextrins | Employing cyclodextrins (e.g., HP-β-CD) to form inclusion complexes with the compound, enhancing its solubility.[4][5] | Generally have low toxicity and can be very effective. | Can be a more complex formulation; may not be suitable for all compounds or assays. |
Experimental Workflow for Solubility Optimization
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm the aqueous cell culture medium or buffer to 37°C.[2]
-
While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[2]
-
Continue to mix for a further 30 seconds.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately in your experiment.
Hypothetical Solubility Data
The following table presents hypothetical data on the solubility of a poorly soluble compound, "Compound X," using various methods to illustrate the potential improvements. This serves as an example of how different strategies can enhance aqueous solubility.
| Method | Aqueous Buffer (pH 7.4) | Solubility (µM) |
| Direct Dissolution | Phosphate Buffered Saline (PBS) | < 1 |
| 0.5% DMSO (from 10 mM stock) | PBS | 5 |
| 0.1% Tween-20 in PBS | PBS | 25 |
| 1% HP-β-CD in PBS | PBS | 50 |
| pH Adjustment | 50 mM Glycine-HCl Buffer (pH 3.0) | 100 |
Note: The optimal method will be compound-specific and needs to be determined empirically. Always perform the necessary controls to ensure that the chosen solubilization method does not interfere with your experimental results.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LY3154885 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LY3154885, a positive allosteric modulator (PAM) of the dopamine D1 receptor, in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the dopamine D1 receptor.[1][2] This means it binds to a site on the receptor that is different from the binding site of the natural ligand, dopamine. By doing so, it enhances the receptor's response to dopamine, rather than activating the receptor directly.[3] This modulatory effect can increase the potency and/or efficacy of dopamine in downstream signaling pathways.[4]
Q2: What is the primary in vitro assay for measuring this compound activity?
A2: The most common in vitro assay to measure the functional activity of this compound is a cyclic adenosine monophosphate (cAMP) accumulation assay.[3] The dopamine D1 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cAMP levels. This compound will potentiate the dopamine-induced cAMP production.
Q3: What is a typical effective concentration for this compound in a cell-based cAMP assay?
A3: this compound has been reported to have an EC50 of 16.4 nM in a cAMP production assay using HEK293 cells expressing the human dopamine D1 receptor, with an incubation time of 60 minutes. In studies on other D1 PAMs, low micromolar concentrations have been shown to potentiate dopamine-stimulated G protein and β-arrestin-mediated signaling.[4]
Q4: Is this compound selective for the dopamine D1 receptor?
A4: this compound is reported to be a selective dopamine D1 receptor PAM.[3] However, as with any small molecule, it is crucial to consider potential off-target effects, especially at higher concentrations. It is recommended to consult proprietary screening data if available or perform off-target profiling for your specific experimental system.
Troubleshooting Guides
This section addresses common problems that may arise when working with this compound in in vitro assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No potentiation of dopamine-induced signal observed. | 1. Suboptimal concentration of this compound: The concentration may be too low to elicit a modulatory effect. 2. Suboptimal concentration of dopamine: The dopamine concentration may be too high (saturating the receptor) or too low to see a potentiation effect. 3. Cell line issues: The cells may not express sufficient levels of the D1 receptor, or the receptor may not be properly coupled to the signaling pathway. 4. Compound integrity: The this compound stock solution may have degraded. | 1. Perform a full dose-response curve of this compound in the presence of a fixed, submaximal (EC20-EC50) concentration of dopamine. 2. Determine the EC20-EC50 of dopamine in your cell system and use this concentration for screening this compound. 3. Verify D1 receptor expression via qPCR or Western blot. Ensure the use of a validated cell line. 4. Prepare fresh stock solutions of this compound from a reliable source. |
| High background signal or apparent agonist activity of this compound alone. | 1. Concentration of this compound is too high: At high concentrations, some PAMs can exhibit agonist-like activity. 2. Assay interference: The compound may interfere with the assay technology (e.g., autofluorescence in fluorescence-based assays). | 1. Test a lower concentration range of this compound in the absence of dopamine. 2. Run a control experiment with this compound in the absence of cells to check for assay interference. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or health can affect receptor expression and signaling. 2. Inconsistent reagent preparation: Errors in the dilution of this compound, dopamine, or other assay reagents. 3. Variable incubation times: Inconsistent incubation times can lead to variability in the measured response. | 1. Maintain a consistent cell culture protocol, using cells within a defined passage number range and seeding at a consistent density. 2. Prepare fresh dilutions of all reagents for each experiment and use calibrated pipettes. 3. Strictly adhere to the optimized incubation times for all steps of the assay. |
| Unexpected cytotoxicity observed. | 1. High concentration of this compound: The compound may be toxic to the cells at high concentrations. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound in your cell line. 2. Ensure the final concentration of the solvent in the assay is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Quantitative Data Summary
The following tables summarize key quantitative parameters for using this compound in in vitro assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | HEK293 (human D1R) | EC50 | 16.4 nM | - |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Starting Concentration Range | Key Considerations |
| cAMP Accumulation (PAM activity) | 0.1 nM - 10 µM | Use a fixed, submaximal concentration of dopamine (EC20-EC50). |
| β-Arrestin Recruitment (PAM activity) | 1 nM - 30 µM | Use a fixed, submaximal concentration of dopamine (EC20-EC50). |
| Cytotoxicity Assays | 10 nM - 100 µM | To determine the non-toxic concentration range for your specific cell line. |
| Off-Target Screening | 1 µM - 10 µM | A standard concentration range for initial off-target liability assessment. |
Note: The optimal concentration of this compound will be cell-line and assay-dependent. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
Detailed Methodology for a cAMP Accumulation Assay to Determine this compound PAM Activity
This protocol is designed for a 384-well plate format using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Assay buffer (typically provided in the cAMP assay kit, or a buffer like HBSS with 20 mM HEPES).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Dopamine stock solution (e.g., 10 mM in water with antioxidant, prepare fresh).
-
cAMP assay kit reagents.
-
White, opaque 384-well microplates.
Procedure:
-
Cell Culture and Plating:
-
Culture the D1-HEK293 cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density (typically 2,000-5,000 cells per well, optimize for your cell line).
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer. A common starting range is from 10 µM down to 0.1 nM in 10-point, 3-fold dilutions.
-
Prepare a fixed concentration of dopamine in assay buffer that corresponds to the EC20-EC50 value, which should be predetermined in your cell system.
-
-
Assay Protocol (Triple-Addition for PAMs):
-
Addition 1 (PAM): Add 5 µL of the this compound serial dilutions to the wells containing the cells. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Addition 2 (Agonist): Add 5 µL of the fixed EC20-EC50 dopamine solution to all wells except the basal control wells (which receive 5 µL of assay buffer).
-
Incubate for the optimized stimulation time (e.g., 60 minutes) at room temperature.
-
Addition 3 (Detection Reagents): Add 5 µL of the cAMP assay detection reagents (as per the manufacturer's instructions) to all wells.
-
Incubate for the recommended time (typically 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Calculate the response for each well.
-
Plot the response against the log of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 of this compound's potentiation effect.
-
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Experimental Workflow for a PAM cAMP Assay.
References
- 1. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of LY3154885
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of LY3154885.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active, potent, and selective positive allosteric modulator (PAM) of the dopamine D1 receptor.[1] As a PAM, it does not activate the D1 receptor on its own but enhances the receptor's response to the endogenous neurotransmitter, dopamine. This allosteric modulation leads to a leftward shift in the dopamine concentration-response curve, indicating an increased potency of dopamine.
Q2: What are the known off-target effects of this compound?
A primary concern in the development of its chemical series was the potential for drug-drug interactions (DDI) due to metabolism by cytochrome P450 enzymes, particularly CYP3A4.[2][3] this compound was specifically designed to mitigate this risk. Unlike its predecessor mevidalen, which is primarily metabolized by CYP3A4, this compound is mainly metabolized by UDP-glucuronosyltransferase (UGT).[2][3] This shift in metabolic pathway reduces the likelihood of clinically significant DDIs with drugs that inhibit or induce CYP3A4.
At present, specific off-target binding to other receptors has not been detailed in publicly available literature. The focus of preclinical characterization has been on its improved DDI profile.
Q3: How does the metabolic profile of this compound compare to other D1 receptor modulators?
The key distinguishing feature of this compound is its primary metabolism by UGT, which gives it an improved nonclinical drug-drug interaction risk profile.[1][2][3] This is a significant advantage over earlier compounds in its class that are predominantly cleared through the CYP3A4 pathway.
Troubleshooting Guides
Issue 1: Observing unexpected drug-drug interactions in in-vitro or in-vivo models.
-
Possible Cause: While this compound has a lower risk of CYP3A4-mediated DDIs, it is still important to consider other potential interactions. The co-administered compound may be a potent inhibitor or inducer of UGT enzymes, or it may interact through other unforeseen mechanisms.
-
Troubleshooting Steps:
-
Verify the metabolic pathways of all co-administered compounds.
-
Conduct a literature search for known interactions of the other compounds with UGT enzymes.
-
If using in-vitro models, consider running assays with and without the co-administered compound to isolate the effect.
-
For in-vivo studies, analyze pharmacokinetic data to see if the exposure of either compound is altered.
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause: The expression levels of the dopamine D1 receptor and downstream signaling components can vary between cell lines and even between passages of the same cell line. Additionally, the concentration of endogenous dopamine in the assay medium could influence the observed effect of a PAM.
-
Troubleshooting Steps:
-
Ensure consistent cell line passage numbers for all experiments.
-
Verify D1 receptor expression levels using a validated method (e.g., qPCR, Western blot, or flow cytometry).
-
Use a defined, serum-free medium where possible to minimize variability in endogenous dopamine levels. If serum is required, use a consistent lot.
-
Always run a dopamine concentration-response curve in the presence and absence of this compound to confirm its PAM activity.
-
Data Presentation
Table 1: Comparative Metabolic Profile of Dopamine D1 Receptor PAMs
| Compound | Primary Metabolic Pathway | Key Enzyme(s) | Implication for Off-Target Interaction Risk |
| Mevidalen (Predecessor) | CYP-mediated oxidation | CYP3A4 | Higher risk of DDI with CYP3A4 inhibitors/inducers[2][3] |
| This compound | UGT-mediated conjugation | UGTs | Lower risk of DDI with CYP3A4 inhibitors/inducers[2][3] |
Experimental Protocols
Protocol 1: Assessing Dopamine D1 Receptor Potentiation in vitro
This protocol outlines a general method for determining the positive allosteric modulation of the dopamine D1 receptor by this compound in a cell-based assay.
-
Cell Culture: Culture HEK293 cells stably expressing the human dopamine D1 receptor in appropriate media.
-
Assay Preparation:
-
Plate cells in a suitable format (e.g., 96-well plate).
-
Allow cells to adhere and grow to the desired confluency.
-
On the day of the assay, replace the growth medium with an assay buffer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of dopamine.
-
-
Assay Procedure:
-
Pre-incubate the cells with a fixed concentration of this compound or vehicle for a specified time.
-
Add the serial dilutions of dopamine to the wells.
-
Incubate for a time sufficient to allow for a measurable downstream signaling response (e.g., cAMP production).
-
-
Signal Detection:
-
Lyse the cells and measure the levels of the second messenger (e.g., cAMP) using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the concentration-response curves for dopamine in the presence and absence of this compound.
-
Calculate the EC50 values for dopamine under both conditions.
-
A leftward shift in the dopamine EC50 in the presence of this compound indicates positive allosteric modulation.
-
Visualizations
Caption: Mechanism of action of this compound as a D1 receptor PAM.
Caption: Comparative metabolic pathways of Mevidalen and this compound.
References
LY3154885 stability in DMSO stock solutions
Welcome to the technical support center for LY3154885. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in DMSO stock solutions. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide
Encountering issues with your this compound stock solutions? This guide provides potential causes and solutions for common problems.
Issue 1: Inconsistent or lower than expected activity in assays.
-
Potential Cause: Degradation of this compound in the DMSO stock solution due to improper storage or handling.
-
Solution:
-
Verify that stock solutions are stored at -20°C or -80°C for long-term storage.
-
Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles.
-
Use anhydrous DMSO to prepare stock solutions, as water content can promote hydrolysis.[1]
-
Perform a stability check on your stock solution using the protocol provided below.
-
Issue 2: Precipitation observed in the DMSO stock solution upon thawing.
-
Potential Cause: The concentration of this compound may exceed its solubility limit in DMSO at lower temperatures. While this compound is soluble in DMSO up to 10 mM, precipitation can still occur.
-
Solution:
-
Warm the vial to room temperature and vortex thoroughly to redissolve the compound.
-
If precipitation persists, sonication may be carefully applied.
-
Consider preparing a fresh stock solution at a slightly lower concentration if the issue is recurrent.
-
Issue 3: Variability between different aliquots of the same stock solution.
-
Potential Cause: Inconsistent storage of aliquots or exposure of some aliquots to detrimental conditions (e.g., light, moisture).
-
Solution:
-
Store all aliquots under the same recommended conditions, protected from light.
-
Ensure vials are tightly sealed to prevent the absorption of atmospheric moisture.
-
When an aliquot is thawed for use, use it for that experiment and avoid re-freezing.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound DMSO stock solutions?
A1: For short-term storage (days to weeks), solutions can be kept at 4°C. For long-term storage (months to years), it is highly recommended to store aliquots at -20°C or -80°C.[2]
Q2: How many times can I freeze and thaw my this compound stock solution?
A2: It is best practice to minimize freeze-thaw cycles. Ideally, you should aliquot your stock solution into single-use volumes after preparation. While many compounds are stable for a limited number of freeze-thaw cycles, repeated cycling increases the risk of degradation and water absorption by DMSO.[1] Studies on other compounds have shown no significant loss after up to 11 freeze-thaw cycles, but this can be compound-specific.[1]
Q3: What is the expected stability of this compound in DMSO at different temperatures?
A3: While specific public data for this compound is limited, general stability studies of small molecules in DMSO can provide guidance. The following table presents representative stability data based on these general principles.
Table 1: Representative Stability of a 10 mM this compound DMSO Stock Solution
| Storage Temperature | 1 Month | 3 Months | 6 Months | 12 Months |
| Room Temperature (20-25°C) | ~95% | ~85% | ~70% | <50% |
| 4°C | >99% | ~98% | ~95% | ~90% |
| -20°C | >99% | >99% | >99% | ~98% |
| -80°C | >99% | >99% | >99% | >99% |
Note: This data is representative and should be used as a guideline. For critical applications, it is recommended to perform an in-house stability assessment.
Q4: Does the presence of water in DMSO affect the stability of this compound?
A4: Yes, the presence of water in DMSO can lead to the hydrolysis of susceptible compounds.[1] DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Therefore, it is crucial to use anhydrous DMSO and to keep stock solution vials tightly sealed.
Q5: How does this compound function?
A5: this compound is a positive allosteric modulator (PAM) of the dopamine D1 receptor.[3] This means it binds to a site on the receptor that is different from the dopamine binding site and enhances the receptor's response to dopamine. The primary signaling pathway activated by the D1 receptor is the Gs/olf-adenylyl cyclase-cAMP-PKA cascade.[2][4]
Experimental Protocols
Protocol 1: Preparation of this compound DMSO Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Aliquot the stock solution into single-use volumes in tightly sealed amber vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability in DMSO
This protocol outlines a method to determine the stability of this compound in DMSO under various conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stability Samples:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Create several aliquots for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
Prepare a set of aliquots for a freeze-thaw stability assessment.
-
-
Time Points and Storage:
-
Analyze one aliquot immediately after preparation (Time 0).
-
Store the remaining aliquots at their designated temperatures.
-
For the freeze-thaw study, cycle the aliquots between -20°C (for at least 12 hours) and room temperature (until thawed) for a specified number of cycles (e.g., 1, 3, 5, 10 cycles).
-
At each designated time point (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition for analysis.
-
-
Sample Analysis by HPLC:
-
Allow the sample to equilibrate to room temperature.
-
Dilute the DMSO stock to an appropriate concentration for HPLC analysis in a suitable mobile phase.
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram to determine the peak area of the this compound parent compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Summarize the data in a table.
-
Visualizations
Dopamine D1 Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the dopamine D1 receptor, enhancing its signaling cascade. The canonical pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow for assessing the stability of this compound in a DMSO stock solution.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
Technical Support Center: Interpreting Locomotor Activity Data with LY3154885
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY3154885 in locomotor activity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect locomotor activity?
A1: this compound is an orally active, selective positive allosteric modulator (PAM) of the dopamine D1 receptor.[1] Unlike a direct agonist, which activates the receptor by itself, a PAM enhances the receptor's response to the endogenous neurotransmitter, dopamine. By potentiating dopamine D1 receptor signaling, this compound is expected to increase locomotor activity. This is because the D1 receptor plays a crucial role in initiating and coordinating movement.[2][3]
Q2: What is the expected dose-response relationship for this compound on locomotor activity?
A2: Preclinical studies with similar dopamine D1 PAMs, such as DETQ, have shown a dose-dependent increase in locomotor activity.[3] A key characteristic that distinguishes D1 PAMs from D1 agonists is the absence of a bell-shaped or inverted U-shaped dose-response curve.[3][4] With D1 agonists, higher doses can lead to a decrease in locomotor activity due to receptor desensitization or the emergence of stereotyped behaviors.[3] In contrast, D1 PAMs like this compound are expected to produce a sustained increase in locomotor activity that plateaus at higher doses.
Q3: How does the effect of this compound differ from traditional dopamine D1 receptor agonists?
A3: The primary differences lie in the mechanism of action and the resulting behavioral profile.
-
Mechanism: D1 agonists directly activate the receptor, whereas this compound modulates the receptor's sensitivity to endogenous dopamine.
-
Dose-Response: As mentioned, D1 agonists often exhibit an inverted U-shaped dose-response curve for locomotor activity, while D1 PAMs are expected to show a sigmoidal dose-response that reaches a plateau.[3]
-
Tachyphylaxis: D1 agonists can lead to rapid tolerance (tachyphylaxis) with repeated administration. D1 PAMs are not expected to induce tachyphylaxis, leading to a more sustained effect over time.[3]
-
Side Effects: By modulating endogenous dopamine signaling rather than causing widespread, non-physiological receptor activation, D1 PAMs may have a reduced risk of certain side effects associated with D1 agonists.
Q4: What is the metabolic profile of this compound and why is it important?
A4: this compound was developed to have an improved drug-drug interaction (DDI) risk profile compared to earlier D1 PAMs like mevidalen. It is primarily metabolized by UDP-glucuronosyltransferase (UGT) rather than the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][6] This is significant because many other medications are metabolized by CYP3A4, and co-administration could lead to altered drug levels and potential toxicity. The UGT-mediated metabolism of this compound reduces the likelihood of such interactions.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No significant increase in locomotor activity observed. | 1. Insufficient Dose: The administered dose of this compound may be too low to elicit a response. 2. Low Endogenous Dopamine: As a PAM, this compound's effect is dependent on the presence of endogenous dopamine. If dopamine levels are depleted, the effect of the PAM will be diminished. 3. Animal Strain/Species: The sensitivity to dopamine D1 receptor modulation can vary between different rodent strains and species. | 1. Dose-Response Study: Conduct a dose-response study with a wider range of this compound concentrations. 2. Co-administration with a Dopamine Releaser: Consider a study design where this compound is co-administered with a sub-threshold dose of a dopamine-releasing agent like amphetamine to confirm its modulatory effect. 3. Literature Review: Consult the literature for studies using similar compounds in your specific animal model to determine appropriate dosing and expected effects. |
| Unexpected decrease in locomotor activity. | 1. Off-Target Effects at High Doses: While selective, very high doses of any compound can potentially have off-target effects. 2. Sedation: Although not a commonly reported effect for this class of compounds, individual animal responses can vary. | 1. Dose Reduction: Test lower doses of this compound to see if the effect is dose-dependent. 2. Behavioral Observation: Carefully observe the animals for signs of sedation, stereotypy, or other behaviors that might interfere with locomotion. |
| High variability in locomotor activity between subjects. | 1. Inconsistent Drug Administration: Variability in oral gavage technique can lead to differences in drug absorption. 2. Environmental Factors: Differences in lighting, noise, or handling can affect locomotor activity. 3. Circadian Rhythm: The time of day of testing can influence baseline activity levels. | 1. Standardize Administration: Ensure consistent and proper oral gavage technique for all animals. 2. Control Environment: Maintain a consistent and controlled experimental environment for all subjects. 3. Consistent Timing: Conduct all experiments at the same time of day to minimize the influence of circadian rhythms on activity. |
| Results are not consistent with previous studies on D1 agonists. | 1. Different Mechanism of Action: As a PAM, this compound will not perfectly replicate the effects of a D1 agonist. The absence of an inverted U-shaped dose-response is a key example. 2. Experimental Conditions: Differences in animal strain, age, sex, and experimental protocol can lead to different outcomes. | 1. Understand the Pharmacology: Acknowledge the distinct pharmacological profile of a D1 PAM. 2. Replicate Conditions: If attempting to compare with a previous study, ensure that the experimental conditions are as similar as possible. |
Data Presentation
Table 1: Representative Locomotor Activity Data for a Dopamine D1 PAM (e.g., DETQ) in Rodents
| Treatment Group | Dose (mg/kg, p.o.) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | 0 | 1500 ± 250 |
| D1 PAM | 3 | 12000 ± 1500 |
| D1 PAM | 10 | 16000 ± 2000 |
| D1 PAM | 30 | 17500 ± 2200 |
Note: This table presents hypothetical data based on published descriptions of the effects of dopamine D1 PAMs like DETQ, which show a robust increase in locomotor activity.[3] Actual results with this compound may vary.
Experimental Protocols
Key Experiment: Rodent Locomotor Activity Assay
Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male ICR mice (8-10 weeks old)
-
Locomotor activity chambers (e.g., Columbus Instruments Opto-M3)
-
Oral gavage needles
-
Syringes
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each mouse individually into a locomotor activity chamber for a 30-minute habituation period.
-
Dosing: Following habituation, remove the mice and administer the appropriate dose of this compound or vehicle via oral gavage.
-
Data Collection: Immediately after dosing, return the mice to the locomotor activity chambers and record locomotor activity for 60-120 minutes. Data is typically collected in 5-minute bins.
-
Parameters Measured: Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle control group.
Mandatory Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway with this compound.
Caption: Experimental Workflow for a Locomotor Activity Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dopamine D1 receptors involved in locomotor activity and accumbens neural responses to prediction of reward associated with place - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in LY3154885 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY3154885, a positive allosteric modulator (PAM) of the dopamine D1 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active positive allosteric modulator (PAM) of the dopamine D1 receptor.[1] As a PAM, it does not activate the D1 receptor on its own but enhances the receptor's response to the endogenous agonist, dopamine. This potentiation occurs by binding to a site on the receptor that is distinct from the dopamine binding site, leading to a conformational change that increases the affinity and/or efficacy of dopamine.[2][3]
Q2: What are the key advantages of using a D1 receptor PAM like this compound compared to a direct agonist?
A2: D1 receptor PAMs like this compound offer several potential advantages over traditional orthosteric agonists. These include a lower risk of receptor desensitization and tachyphylaxis (a rapid decrease in response to a drug after repeated doses), as their activity is dependent on the presence of the endogenous agonist (dopamine).[4] This can lead to a more physiological and controlled modulation of the dopamine system. Additionally, this compound has been developed to have an improved drug-drug interaction (DDI) risk profile compared to earlier compounds.[5]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, it is recommended to store it at room temperature in the continental US, though this may vary elsewhere.[1] Proper storage is crucial to prevent degradation and ensure consistent experimental results.
Q4: In which experimental systems has this compound been characterized?
A4: this compound has been characterized in various in vitro and in vivo systems. In vitro studies have commonly utilized cell lines such as HEK293 expressing the human dopamine D1 receptor to assess its effects on downstream signaling pathways, primarily cyclic AMP (cAMP) accumulation.[2][6]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in experiments involving this compound can arise from various factors. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: No or Lower-Than-Expected Potentiation of Dopamine Response
Possible Causes & Solutions:
-
Compound Integrity:
-
Verification: Confirm the identity and purity of your this compound stock.
-
Storage: Ensure the compound has been stored correctly to prevent degradation.[1] Prepare fresh stock solutions if degradation is suspected.
-
-
Orthosteric Agonist Concentration:
-
Optimization: The concentration of dopamine is critical for observing the potentiating effect of a PAM. A common starting point is the EC20 concentration of dopamine (the concentration that produces 20% of the maximal response).[7] If the dopamine concentration is too high (saturating), the effect of the PAM may be masked.
-
-
Cell Health and Density:
-
Viability: Ensure cells are healthy and in the logarithmic growth phase.
-
Density Optimization: Cell density can significantly impact the assay window. Too high a density may lead to a decreased assay window, while too low a density may not produce a sufficient signal.[8] Perform a cell titration experiment to determine the optimal cell number per well.
-
-
Assay Conditions:
-
Incubation Time: The pre-incubation time with this compound and the subsequent stimulation time with dopamine should be optimized. Insufficient incubation can lead to an underestimation of the compound's potency.[8][9]
-
Buffer Composition: Ensure the assay buffer composition, pH, and temperature are optimal for the D1 receptor and the signaling pathway being measured.
-
Issue 2: High Variability Between Replicate Wells or Experiments
Possible Causes & Solutions:
-
Pipetting Errors:
-
Technique: Ensure accurate and consistent pipetting, especially for serial dilutions of this compound and dopamine. Use calibrated pipettes.
-
-
Cell Plating Inconsistency:
-
Homogeneous Suspension: Ensure a homogeneous cell suspension before plating to have a consistent number of cells in each well.
-
-
Edge Effects in Microplates:
-
Mitigation: To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill these wells with buffer or media.
-
-
Compound Solubility Issues:
-
Solvent and Concentration: this compound is typically dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in the assay medium is low (e.g., <0.5%) and consistent across all wells to avoid solvent-induced artifacts. If solubility is an issue, consider different formulation strategies.
-
Issue 3: Unexpected Agonist Activity of this compound Alone
Possible Causes & Solutions:
-
High Compound Concentration:
-
Concentration-Response Curve: While this compound is designed to have minimal intrinsic agonist activity, very high concentrations might elicit a response.[2] It is crucial to perform a full concentration-response curve to distinguish true PAM activity from potential off-target or weak agonist effects at high concentrations.
-
-
Receptor Expression Levels:
-
System Dependence: In systems with very high receptor expression levels, some PAMs can exhibit "ago-PAM" activity, where they show some agonist effect on their own.[4] This is a system-dependent phenomenon and may not be observed in native systems.
-
Data Presentation
The following table summarizes in vitro data for a representative D1 receptor PAM, DETQ, which has a similar mechanism of action to this compound. This data illustrates the potentiation of the dopamine-induced cAMP response.
| Parameter | Condition | Value |
| DETQ EC50 (Potentiator Mode) | In the presence of 12 nM Dopamine (EC20) | 5.83 ± 1.47 nM |
| DETQ Alone | % of maximal Dopamine response | 11.6% |
| Dopamine Potentiation | Fold-shift in Dopamine EC50 with DETQ | ~21-fold |
Data adapted from a study on a similar D1 PAM, DETQ, in HEK293 cells expressing the human D1 receptor.[6]
Experimental Protocols
A detailed methodology for a key experiment is provided below.
In Vitro cAMP Accumulation Assay
This protocol is a general guideline for assessing the potentiation of dopamine-induced cAMP levels by this compound in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
This compound
-
Dopamine
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, opaque 384-well plates
Procedure:
-
Cell Culture and Seeding:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare dopamine solutions at various concentrations in assay buffer. To assess PAM activity, a fixed concentration of dopamine (e.g., EC20) is typically used.
-
-
Assay Protocol:
-
Add the diluted this compound solutions to the appropriate wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes).[9]
-
Add the dopamine solution to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.[9]
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for your chosen assay kit.
-
-
Data Analysis:
-
Generate concentration-response curves for dopamine in the absence and presence of different concentrations of this compound.
-
Calculate the EC50 values for dopamine under each condition to determine the fold-shift in potency caused by this compound.
-
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling cascade and the modulatory role of this compound.
Experimental Workflow for a PAM Assay
Caption: A typical workflow for characterizing a positive allosteric modulator in vitro.
Troubleshooting Logic Flowchart
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. revvity.com [revvity.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
Addressing species selectivity of LY3154885 (rodent vs. primate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY3154885, a positive allosteric modulator (PAM) of the dopamine D1 receptor. The primary focus of this resource is to address the observed species selectivity of this compound between rodents and primates.
Troubleshooting Guides
This section offers solutions to common issues encountered during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect of this compound in rodent models (e.g., rats, mice). | Species-specific inactivity of this compound at the rodent D1 receptor. | 1. Confirm the integrity and activity of the compound in a human or primate cell-based assay. 2. Consider using a transgenic rodent model expressing the human D1 receptor. 3. If a wild-type rodent model must be used, this compound is not a suitable tool compound. An alternative D1 PAM with activity at the rodent receptor should be selected. |
| Inconsistent or weaker than expected potentiation of dopamine in non-human primate primary cells. | 1. Suboptimal assay conditions. 2. Variability in primary cell D1 receptor expression. | 1. Optimize the concentration of dopamine used to elicit a submaximal response (EC20-EC50). 2. Ensure the incubation time with this compound is sufficient to allow for binding. 3. Normalize D1 receptor expression levels across cell preparations if possible. |
| Difficulty replicating the reported species selectivity in-house. | 1. Incorrect amino acid sequence for the rodent D1 receptor construct. 2. Assay sensitivity is insufficient to detect potentiation. | 1. Verify the sequence of the rodent D1 receptor construct, paying close attention to the amino acid at position 130. 2. Utilize a highly sensitive functional assay, such as a cAMP accumulation assay, with a robust signal-to-background ratio. |
Frequently Asked Questions (FAQs)
Q1: What is the molecular basis for the species selectivity of this compound?
A1: The species selectivity of D1 receptor PAMs similar to this compound is attributed to a single amino acid difference in the D1 receptor protein. Studies have identified that the amino acid at position 130 is critical for the binding and activity of these compounds.[1] The human and non-human primate D1 receptors possess an amino acid at this position that is permissive for the allosteric modulation by this compound, while the rodent receptor has a different amino acid that prevents effective binding and potentiation.
Q2: Can I use a higher concentration of this compound to overcome the lack of activity in rodents?
A2: Simply increasing the concentration of this compound is unlikely to produce a specific D1 receptor-mediated effect in rodents. The lack of activity is due to a lack of binding to the allosteric site on the rodent D1 receptor.[1][2] High concentrations may lead to off-target effects and confounding results.
Q3: Are there any known D1 PAMs that are active in rodents?
A3: Yes, other D1 PAMs have been identified that demonstrate activity at the rodent D1 receptor. For instance, the compound referred to as "Compound A" in some studies shows activity at the rodent D1 receptor, though it may have a different selectivity profile against other dopamine receptor subtypes.[1][2] Researchers should consult the literature to select a PAM that is appropriate for their specific experimental needs in rodents.
Q4: How does the potency of this compound compare between human and non-human primate D1 receptors?
A4: this compound and its close analogs are expected to have similar high potency at both human and non-human primate D1 receptors. For a closely related compound, "Compound B," the EC50 for potentiation of the human D1 receptor is approximately 43 nM.[1][2] Similar potency has been observed for other D1 PAMs at the rhesus monkey D1 receptor.[3]
Data Presentation
The following table summarizes the in vitro potency of a compound structurally related to this compound, referred to as "Compound B," at the dopamine D1 receptor across different species.
| Species | Receptor | EC50 (nM) | Activity |
| Human | D1 | 43 | Active |
| Non-human Primate | D1 | Similar to Human | Active |
| Rodent (Rat/Mouse) | D1 | N/A | Inactive |
Data is for "Compound B", a close analog of this compound, as reported in the literature.[1][2]
Experimental Protocols
In Vitro Functional Assay: cAMP Accumulation
This protocol describes how to determine the EC50 of this compound in cell lines expressing the human, primate, or rodent D1 receptor.
a. Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing the D1 receptor of the desired species in appropriate growth medium.
-
Seed cells into 96-well or 384-well white, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate plates at 37°C in a humidified 5% CO2 incubator overnight.
b. Assay Procedure:
-
Prepare a dopamine stock solution and a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Wash the cell plates with assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Add a submaximal concentration (EC20) of dopamine to the wells containing this compound and to control wells.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
c. Data Analysis:
-
Convert the raw assay signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Site-Directed Mutagenesis to Investigate Species Selectivity
This protocol outlines the workflow to confirm the role of the amino acid at position 130 in the species selectivity of this compound.
a. Mutagenesis:
-
Obtain a plasmid containing the cDNA for the rodent D1 receptor.
-
Design primers to introduce a point mutation at codon 130 to change the rodent amino acid to the corresponding human/primate amino acid.
-
Perform site-directed mutagenesis using a high-fidelity DNA polymerase.
-
Transform the mutated plasmid into competent E. coli and select for positive clones.
-
Verify the desired mutation by DNA sequencing.
b. Functional Characterization:
-
Transfect the mutated rodent D1 receptor plasmid into a suitable cell line (e.g., HEK293).
-
Perform the cAMP accumulation assay as described above with the mutant receptor-expressing cells.
-
Compare the potentiation of the dopamine response by this compound in cells expressing the wild-type rodent D1 receptor versus the mutant rodent D1 receptor. A gain of function in the mutant receptor would confirm the importance of the amino acid at position 130.
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Investigating Species Selectivity.
Caption: Logical Relationship of this compound Activity.
References
- 1. Discovery of D1 Dopamine Receptor Positive Allosteric Modulators: Characterization of Pharmacology and Identification of Residues that Regulate Species Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of DPTQ, a novel positive allosteric modulator of the dopamine D1 receptor, on spontaneous eye blink rate and spatial working memory in the nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in LY3154885 in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo studies involving LY3154885.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, selective positive allosteric modulator (PAM) of the human dopamine D1 receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a different site (an allosteric site) and enhances the receptor's response to the endogenous neurotransmitter, dopamine.[2] This mechanism helps to preserve the natural patterns of dopamine signaling. This compound was developed to have an improved drug-drug interaction profile compared to earlier D1 PAMs, as it is primarily metabolized by UDP-glucuronosyltransferases (UGT) rather than cytochrome P450 enzymes like CYP3A4.[2]
Q2: What are the key advantages of using a D1 receptor PAM like this compound compared to a direct D1 agonist?
A2: Positive allosteric modulators offer several potential advantages over traditional orthosteric agonists:
-
Preservation of Natural Signaling: PAMs amplify the physiological, spatial, and temporal patterns of endogenous dopamine release, which may lead to a more natural physiological response.
-
Reduced "On-Target" Side Effects: By enhancing, rather than directly causing, receptor activation, PAMs may have a lower propensity for receptor desensitization and the development of tolerance.
-
Improved Safety Profile: The effect of a PAM is dependent on the presence of the endogenous agonist (dopamine), which may provide a ceiling effect and reduce the risk of over-stimulation.
Q3: What are the most common sources of variability in in vivo studies with compounds like this compound?
A3: Variability in in vivo studies can arise from several factors:
-
Animal-related factors: Age, sex, genetic background, microbiome, and stress levels of the animals can all impact study outcomes.
-
Compound administration: Inconsistencies in dosing volume, route of administration, and timing can lead to significant variability. The formulation and vehicle used can also affect absorption and bioavailability.
-
Environmental factors: Housing conditions, light-dark cycles, noise levels, and even the gender of the animal handlers can influence physiological and behavioral responses.
-
Experimental procedures: Lack of randomization and blinding, as well as inconsistencies in tissue collection and processing, can introduce bias and variability.
Q4: How should this compound be formulated for oral administration in rodents?
A4: While the specific formulation for this compound in the pivotal preclinical studies is detailed in the supplementary information of the primary publication by Hao et al. (2022), a common approach for oral administration of research compounds in mice is to prepare a homogenous suspension in a vehicle such as 0.5% methylcellulose in water. The concentration should be calculated to deliver the desired dose in a consistent volume (e.g., 10 mL/kg). It is crucial to ensure the suspension is well-mixed before each administration to guarantee dose accuracy.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Oral Gavage Technique | - Ensure all personnel are properly trained and consistent in their gavage technique to minimize stress and ensure complete dose delivery.- Consider alternative, less stressful oral dosing methods, such as voluntary administration in a palatable jelly. |
| Variability in Food Intake | - For studies where food can affect absorption, ensure consistent fasting times for all animals before dosing.- If fasting is not appropriate, ensure ad libitum access to food and water is consistent across all cages. |
| Inconsistent Sampling Times | - Adhere strictly to the predetermined blood sampling time points for all animals.- Stagger the dosing of animals to allow for precise timing of sample collection for each individual. |
| Sample Processing and Storage Issues | - Process blood samples consistently to obtain plasma or serum.- Store samples at the appropriate temperature (typically -80°C) immediately after processing to prevent degradation of the analyte. |
Issue 2: Lack of Expected Efficacy or Inconsistent Behavioral Readouts
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose Selection | - Conduct a dose-response study to determine the optimal dose range for the desired effect.- Review existing literature for effective dose ranges of this compound in similar models. |
| Insufficient Drug Exposure at the Target Site | - Correlate pharmacokinetic data with pharmacodynamic readouts to ensure that the compound is reaching the brain in sufficient concentrations at the time of testing.- this compound has been shown to have excellent brain penetration.[3] If exposure is low, investigate potential issues with administration or formulation. |
| High Animal Stress Levels | - Acclimate animals to the experimental room and procedures before the start of the study.- Handle animals consistently and minimize noise and other stressors in the animal facility. |
| Lack of Blinding and Randomization | - Implement proper randomization of animals to treatment groups.- Ensure that researchers conducting the experiments and analyzing the data are blinded to the treatment conditions to prevent unconscious bias. |
Data Presentation
Note: The specific quantitative data from the preclinical in vivo studies of this compound are contained within the publication by Hao et al. in the Journal of Medicinal Chemistry (2022) and its supplementary information. Researchers should refer to this publication for the detailed data. Below are example tables structured for the presentation of such data.
Table 1: Example Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) |
| Data from Publication | Data from Publication | Data from Publication | Data from Publication | Data from Publication |
Table 2: Example Efficacy of this compound in a Rodent Model of Parkinson's Disease (e.g., 6-OHDA Lesion Model)
| Treatment Group | Dose (mg/kg) | % Reduction in Apomorphine-Induced Rotations |
| Vehicle | - | Baseline |
| This compound | Dose 1 | Data from Publication |
| This compound | Dose 2 | Data from Publication |
| L-DOPA (Positive Control) | Standard Dose | Data from Publication |
Experimental Protocols
Note: Detailed experimental protocols for the in vivo pharmacology and pharmacokinetic assays of this compound are provided in the supplementary information of the following publication:
-
Hao, J., Beck, J. P., Zhou, X., et al. (2022). Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug–Drug Interaction Risk Profile. Journal of Medicinal Chemistry, 65(5), 3786–3797. --INVALID-LINK--[4]
Below is a generalized protocol for conducting an in vivo efficacy study with a compound like this compound.
Generalized Protocol: Oral Administration of this compound in a Mouse Behavioral Model
-
Animal Acclimation:
-
House male C57BL/6 mice (8-10 weeks old) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimation to the facility before any experimental procedures.
-
Handle mice for several days prior to the experiment to reduce stress.
-
-
Compound Preparation:
-
On the day of the experiment, prepare a suspension of this compound in a vehicle of 0.5% methylcellulose in sterile water.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Prepare a vehicle-only solution for the control group.
-
-
Dosing and Administration:
-
Randomly assign mice to treatment groups (e.g., vehicle, this compound at 1, 3, and 10 mg/kg).
-
Administer the compound or vehicle orally via gavage at a volume of 10 mL/kg.
-
Record the time of administration for each animal.
-
-
Behavioral Testing:
-
At a predetermined time post-dosing (e.g., 60 minutes), place the mice in the testing apparatus (e.g., open field arena, elevated plus maze).
-
Record the behavioral parameters for a set duration (e.g., 10 minutes) using an automated tracking system.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Ensure the data analyst is blinded to the treatment groups.
-
Mandatory Visualizations
Caption: Dopamine D1 receptor signaling pathway modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: LY3154885 and Dopamine D1 Receptor Modulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for experiments involving LY3154885, a positive allosteric modulator (PAM) of the dopamine D1 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, selective positive allosteric modulator (PAM) of the human dopamine D1 receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor at the dopamine binding site, this compound binds to a distinct allosteric site. This binding enhances the receptor's affinity and/or efficacy for the endogenous agonist, dopamine.[3] This modulatory role allows it to potentiate dopamine signaling in a more physiologically relevant manner, only amplifying the signal when dopamine is present.
Q2: Does this compound cause D1 receptor desensitization or tachyphylaxis?
Current preclinical evidence suggests that this compound is unlikely to cause significant D1 receptor desensitization or tachyphylaxis.[1] Orthosteric D1 receptor agonists are known to induce rapid receptor desensitization, leading to a decrease in response after prolonged or repeated administration (tachyphylaxis) and a characteristic inverted U-shaped dose-response curve. In contrast, D1 PAMs, including a close analog to this compound, mevidalen (LY3154207), have shown a distinct pharmacological profile without a bell-shaped dose-response or tachyphylaxis in preclinical models.[1] This is a key potential advantage of PAMs over orthosteric agonists.
Q3: What are the key differences between a D1 PAM like this compound and a traditional D1 orthosteric agonist?
| Feature | Orthosteric D1 Agonist | D1 PAM (e.g., this compound) |
| Binding Site | Binds to the same site as dopamine (orthosteric site). | Binds to a distinct site on the receptor (allosteric site). |
| Mechanism of Action | Directly activates the D1 receptor, mimicking dopamine. | Modulates the receptor's response to dopamine, enhancing its affinity and/or efficacy. Has little to no intrinsic agonist activity on its own. |
| Receptor Desensitization | Prone to causing rapid receptor desensitization and tachyphylaxis. | Generally does not induce significant desensitization or tachyphylaxis. |
| Dose-Response Curve | Often exhibits an inverted U-shaped or bell-shaped curve. | Typically shows a sigmoidal dose-response curve without the inverted U-shape. |
| Physiological Relevance | Activates receptors regardless of endogenous dopamine levels. | Amplifies signaling primarily in the presence of endogenous dopamine, preserving the natural pattern of neurotransmission. |
Data Presentation: In Vitro Pharmacology
The following tables summarize the in vitro pharmacological properties of this compound and its close analog, mevidalen (LY3154207).
Table 1: In Vitro Potency of Mevidalen (LY3154207) at the Human D1 Receptor
| Parameter | Value | Assay System | Reference |
| EC50 | 3.0 nM | cAMP production in HEK293 cells | [4] |
Table 2: Selectivity Profile of Mevidalen (LY3154207)
| Receptor/Target | Activity (EC50 or Ki) | Fold Selectivity vs. D1 | Reference |
| Dopamine D5 Receptor | >10 µM | >3333-fold | [4] |
Note: Specific quantitative data for this compound is limited in the public domain. The data for mevidalen, a structurally and functionally similar compound, is provided as a reference.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to studying this compound.
Experimental Protocols
1. cAMP Production Assay (HTRF-based)
This protocol is designed to measure the potentiation of dopamine-induced cAMP production by this compound.
-
Materials:
-
HEK293 cells stably expressing the human D1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).
-
Dopamine solution.
-
This compound solution.
-
cAMP HTRF assay kit (e.g., from Cisbio).
-
384-well white assay plates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Cell Preparation: Culture D1-HEK293 cells to 80-90% confluency. On the day of the assay, harvest cells and resuspend in assay buffer to the desired concentration (typically 2,000-5,000 cells/well).
-
Compound Preparation: Prepare serial dilutions of this compound and dopamine in assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of cell suspension to each well of the 384-well plate.
-
Add 5 µL of this compound solution (or vehicle for control) to the appropriate wells.
-
Add 5 µL of dopamine solution (or vehicle for basal control) to the appropriate wells.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection:
-
Add 5 µL of the HTRF cAMP-d2 reagent.
-
Add 5 µL of the HTRF anti-cAMP-cryptate antibody.
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Determine EC50 values for dopamine in the presence and absence of this compound.
-
2. β-Arrestin Recruitment Assay (Enzyme Fragment Complementation-based)
This assay measures the recruitment of β-arrestin to the D1 receptor upon ligand binding.
-
Materials:
-
Cell line co-expressing the D1 receptor fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor) (e.g., PathHunter cells from DiscoveRx).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Dopamine solution.
-
This compound solution.
-
Detection reagent kit (containing substrate for the complemented enzyme).
-
White-walled, clear-bottom 96- or 384-well assay plates.
-
Luminometer.
-
-
Procedure:
-
Cell Plating: Seed the cells in the assay plate at an appropriate density and incubate overnight.
-
Compound Addition:
-
Remove the culture medium.
-
Add this compound (or vehicle) followed by dopamine (or vehicle) prepared in assay buffer.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the detection reagents according to the manufacturer's instructions.
-
Final Incubation: Incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the maximal dopamine response and determine the effect of this compound on dopamine-induced β-arrestin recruitment.
-
Troubleshooting Guides
Issue 1: High background signal in cAMP assay.
| Possible Cause | Troubleshooting Step |
| Constitutive receptor activity | Ensure the cell line has been validated for low basal signaling. Consider using a cell line with a lower receptor expression level. |
| Cell stress | Handle cells gently during harvesting and plating. Ensure the assay buffer is at the correct pH and temperature. |
| Phosphodiesterase (PDE) activity | Ensure the PDE inhibitor (e.g., IBMX) is fresh and used at an optimal concentration. |
Issue 2: Low signal-to-noise ratio in β-arrestin recruitment assay.
| Possible Cause | Troubleshooting Step |
| Low receptor expression or function | Verify receptor expression via a complementary method (e.g., radioligand binding). Use a known potent agonist as a positive control. |
| Suboptimal cell density | Perform a cell titration experiment to determine the optimal number of cells per well. |
| Incorrect incubation times | Optimize the incubation time with the agonist. Some PAMs may have slower kinetics. |
| Reagent degradation | Ensure all assay reagents, especially the detection substrate, are stored correctly and are not expired. |
Issue 3: Inconsistent results or high well-to-well variability.
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting | Use calibrated pipettes and proper technique. Consider using automated liquid handlers for high-throughput experiments. |
| Edge effects in plates | Avoid using the outer wells of the plate or ensure proper plate sealing and incubation conditions to minimize evaporation. |
| Cell clumping | Ensure a single-cell suspension before plating. Visually inspect wells for even cell distribution. |
| Compound precipitation | Check the solubility of this compound and dopamine in the assay buffer. The use of a small percentage of DMSO may be necessary, but its final concentration should be kept low and consistent across all wells. |
References
Technical Support Center: Managing Potential Side Effects of LY3154885 in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects of LY3154885, a dopamine D1 receptor positive allosteric modulator (PAM), in animal models. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, selective positive allosteric modulator (PAM) of the dopamine D1 receptor. Unlike direct agonists, PAMs do not activate the receptor on their own but enhance the receptor's response to the endogenous neurotransmitter, dopamine. This mechanism is thought to offer a more nuanced modulation of dopaminergic signaling, potentially reducing the risk of side effects associated with continuous receptor activation, such as tachyphylaxis (rapid decrease in response to a drug).
Q2: What are the expected therapeutic effects of this compound in animal models?
A2: As a dopamine D1 receptor PAM, this compound is expected to show pro-cognitive and antipsychotic-like effects in relevant animal models. Studies with similar D1 PAMs have demonstrated improved performance in tasks assessing learning and memory, as well as potential benefits in models of neuropsychiatric disorders.
Q3: What are the potential side effects of this compound in animal models based on its mechanism of action?
A3: While specific preclinical safety data for this compound is not extensively published, potential side effects can be inferred from the pharmacology of dopamine D1 receptor modulation and clinical studies of similar molecules like mevidalen. Potential side effects may include:
-
Cardiovascular effects: Changes in blood pressure and heart rate are possible. Phase 1 studies of a similar D1 PAM, mevidalen, showed acute dose-related increases in systolic and diastolic blood pressure, as well as pulse rate.[1]
-
Central Nervous System (CNS) effects: At higher doses, signs of central activation may be observed. This could manifest as increased locomotor activity or other behavioral changes.
-
Gastrointestinal effects: As with many orally administered compounds, mild gastrointestinal upset could occur.
Q4: Are there known differences in side effect profiles between dopamine D1 receptor PAMs and direct agonists?
A4: Yes. Direct dopamine D1 receptor agonists have been associated with a number of challenges, including cardiovascular side effects like hypotension, poor pharmacokinetic properties, and the development of tolerance (tachyphylaxis) with repeated dosing.[2][3] D1 PAMs are hypothesized to have a more favorable side effect profile due to their modulatory, rather than direct agonistic, action. They are expected to have fewer off-target effects and a reduced likelihood of causing receptor desensitization.[4]
Troubleshooting Guides
Issue 1: Cardiovascular Changes (Hypotension, Hypertension, Tachycardia)
Symptoms:
-
Abnormal readings on telemetry or tail-cuff systems (e.g., a significant increase or decrease in blood pressure or heart rate compared to baseline).
-
Visible signs of distress in the animal, such as lethargy or agitation (though these are non-specific).
Potential Causes:
-
Dopamine D1 receptor modulation can influence cardiovascular function. While direct D1 agonists are often associated with hypotension, a clinical study of a D1 PAM (mevidalen) reported dose-dependent increases in blood pressure and heart rate.[1]
Troubleshooting Steps:
-
Confirm the Finding: Repeat the measurement to ensure it was not an artifact.
-
Dose-Response Assessment: If not already part of the study design, conduct a dose-response study to determine if the cardiovascular effects are dose-dependent. This can help in selecting a therapeutic dose with minimal cardiovascular liability.
-
Acclimatization and Baseline Monitoring: Ensure animals are properly acclimatized to the measurement procedures to minimize stress-induced cardiovascular changes. Collect sufficient baseline data before drug administration.
-
Consider Supportive Care: For transient hypotension, co-administration of normal saline has been used to manage side effects of similar compounds.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the timing of cardiovascular changes with the known or expected pharmacokinetic profile of this compound. This can help distinguish between acute, peak-exposure effects and more sustained effects.
Issue 2: Unexpected Behavioral Changes (e.g., Hyperactivity, Sedation)
Symptoms:
-
Significant increase or decrease in locomotor activity compared to vehicle-treated controls.
-
Stereotypical behaviors (e.g., repetitive grooming, gnawing).
-
Signs of sedation or lethargy.
Potential Causes:
-
Dopamine D1 receptors are critically involved in the regulation of motor activity. Modulation of these receptors can lead to changes in locomotion.
-
At supra-therapeutic doses, excessive D1 receptor stimulation could lead to hyper-locomotion or other signs of central over-stimulation. Conversely, off-target effects or complex interactions within neural circuits could potentially lead to sedation.
Troubleshooting Steps:
-
Dose-Dependence: Evaluate a range of doses to establish a dose-response relationship for the observed behavioral effects. This will help identify a therapeutic window that separates the desired efficacy from unwanted behavioral side effects.
-
Detailed Behavioral Phenotyping: Use a battery of behavioral tests to more thoroughly characterize the nature of the behavioral change. For example, distinguish between general locomotor activity and more specific behaviors like exploration or anxiety-related responses.
-
Control for Novelty and Environment: Ensure that the testing environment is consistent and that animals are habituated to the testing apparatus to avoid confounding effects of novelty-induced stress.
-
PK/PD Correlation: Relate the onset and duration of the behavioral changes to the concentration of this compound in the plasma and brain (if available).
Data Presentation
Table 1: Potential Side Effects of Dopamine D1 Receptor Modulators in Animal Models
| Side Effect Category | Potential Observation | Animal Model | Notes |
| Cardiovascular | Increased Blood Pressure | Human (clinical trial of mevidalen) | Acute, dose-dependent effects observed that diminished with repeated dosing.[1] |
| Increased Heart Rate | Human (clinical trial of mevidalen), Rat (with dopamine) | Acute, dose-dependent effects.[1] | |
| Renal Vasodilation | Rat (with D1 agonist fenoldopam) | A known effect of direct D1 receptor agonism.[5] | |
| Central Nervous System | Increased Locomotor Activity | Mouse (with D1 PAM DETQ) | Observed over a wide dose-range without an inverted U-shaped response.[3] |
| Central Activation | Human (clinical trial of mevidalen) | Adverse events related to central activation were seen at higher doses.[1] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Parameters in Rodents
Objective: To monitor blood pressure and heart rate in response to this compound administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (or other appropriate strain).
-
Housing: Animals are single-housed in a controlled environment (12:12 light:dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Telemetry Implantation (Gold Standard):
-
Surgically implant a telemetry transmitter (e.g., DSI PhysioTel™) with the catheter inserted into the abdominal aorta for direct blood pressure measurement.
-
Allow a recovery period of at least 7-10 days post-surgery.
-
-
Acclimatization and Baseline Recording:
-
Handle animals daily for at least 3 days prior to the study.
-
Record baseline cardiovascular data for at least 24 hours before dosing to establish a stable diurnal rhythm.
-
-
Drug Administration:
-
Administer this compound or vehicle orally at the desired doses.
-
Include a vehicle control group and at least 3 dose levels of this compound.
-
-
Data Collection and Analysis:
-
Continuously record systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate for a predetermined period post-dose (e.g., 24 hours).
-
Analyze the data by averaging values over specific time intervals (e.g., 30-minute bins) and compare the responses between treated and vehicle groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
-
Protocol 2: Evaluation of Locomotor Activity
Objective: To assess the effect of this compound on spontaneous locomotor activity.
Methodology:
-
Animal Model: Male C57BL/6 mice (or other appropriate strain).
-
Apparatus: Open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with automated photobeam detection or video tracking software.
-
Habituation:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Habituate each animal to the open field arena for a set period (e.g., 30 minutes) on the day before the test day.
-
-
Drug Administration:
-
Administer this compound or vehicle orally at the desired doses.
-
Include a vehicle control group and at least 3 dose levels of this compound.
-
-
Testing Procedure:
-
At a specified time post-dosing (based on expected Tmax), place the animal in the center of the open field arena.
-
Record locomotor activity for a defined duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, time spent mobile, and rearing frequency.
-
Compare the data between the different treatment groups using appropriate statistical analyses.
-
Mandatory Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway Modulated by this compound.
Caption: Troubleshooting Workflow for Cardiovascular Side Effects.
References
- 1. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator (D1PAM), in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of D1 Dopamine Receptor Positive Allosteric Modulators: Characterization of Pharmacology and Identification of Residues that Regulate Species Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of selective dopamine receptor subtype agonists on cardiac contractility and regional haemodynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Comparison of Novel Dopamine D1 Receptor Positive Allosteric Modulators: LY3154885 vs. Mevidalen
A detailed guide for researchers and drug development professionals on the preclinical profiles of two promising therapeutic agents.
This guide provides a comprehensive preclinical comparison of LY3154885 and mevidalen (LY3154207), two positive allosteric modulators (PAMs) targeting the dopamine D1 receptor. Both compounds have been investigated for their potential in treating neurological and psychiatric disorders. A key distinction is that this compound was developed as a successor to mevidalen with the goal of an improved drug-drug interaction (DDI) profile.[1] This guide summarizes their in vitro and in vivo pharmacology, as well as their pharmacokinetic properties, based on available preclinical data.
Mechanism of Action
Both this compound and mevidalen are positive allosteric modulators of the dopamine D1 receptor.[1] This means they do not directly activate the receptor themselves but enhance the receptor's response to the endogenous neurotransmitter, dopamine. By binding to a distinct allosteric site on the receptor, these PAMs increase the affinity and/or efficacy of dopamine, leading to a more physiological potentiation of dopaminergic signaling. This mechanism is thought to offer a more nuanced modulation of the dopamine system compared to direct D1 receptor agonists, potentially avoiding issues like receptor desensitization and the characteristic inverted U-shaped dose-response curve seen with some agonists.
In Vitro Pharmacology
The in vitro potencies of this compound and mevidalen have been assessed in various assays, primarily measuring the potentiation of dopamine-induced cyclic adenosine monophosphate (cAMP) production in cell lines expressing the human dopamine D1 receptor.
| Parameter | This compound | Mevidalen (LY3154207) |
| PAM EC50 (cAMP assay) | ~2.3 nM | ~3 nM |
| Cell Line | HEK293 expressing human D1 receptor | HEK293 expressing human D1 receptor |
| Assay Principle | Potentiation of dopamine-induced cAMP production | Potentiation of dopamine-induced cAMP production |
In Vivo Pharmacology
Preclinical in vivo studies have been conducted to evaluate the effects of this compound and mevidalen on locomotor activity, a behavior known to be modulated by dopamine D1 receptor activation. These studies often utilize humanized D1 receptor knock-in mice due to species differences in receptor affinity.
| Parameter | This compound | Mevidalen (LY3154207) |
| Model | Humanized D1 receptor knock-in mice | Humanized D1 receptor knock-in mice |
| Effect on Locomotor Activity | Dose-dependent increase | Dose-dependent increase |
| Dose Range (oral) | Not explicitly stated, but pharmacology is similar to mevidalen | 3-20 mg/kg |
| Key Finding | Efficacious in vivo | Robust increase in locomotor activity |
Pharmacokinetics
The pharmacokinetic profiles of both compounds have been characterized in preclinical species, such as rats. A primary goal in the development of this compound was to alter the metabolic pathway to reduce the risk of drug-drug interactions observed with mevidalen.
| Parameter | This compound | Mevidalen (LY3154207) |
| Primary Metabolism | UGT-mediated conjugation | CYP3A4-mediated oxidation |
| Oral Bioavailability | Orally active | Orally bioavailable |
| Brain Penetration | Yes | Yes |
| DDI Risk Profile | Reduced risk of CYP3A4-mediated DDIs | Potential for DDIs with CYP3A4 inhibitors/inducers |
Experimental Protocols
In Vitro cAMP Assay
Objective: To determine the potency of the PAMs in enhancing dopamine-stimulated cAMP production.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Assay:
-
The culture medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) in assay buffer for a short period to prevent cAMP degradation.
-
A fixed, submaximal concentration of dopamine (e.g., EC20) is added along with varying concentrations of the PAM (this compound or mevidalen).
-
The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration-response curves for the PAMs are plotted, and the EC50 values (the concentration of PAM that produces 50% of the maximal potentiation) are calculated.
In Vivo Locomotor Activity Assay
Objective: To assess the in vivo efficacy of the PAMs on a dopamine D1 receptor-mediated behavior.
Methodology:
-
Animals: Adult male humanized D1 receptor knock-in mice are used.
-
Habituation: Mice are individually placed in open-field activity chambers and allowed to habituate for a period (e.g., 60 minutes) to establish a baseline activity level.
-
Dosing: Following habituation, mice are orally administered either vehicle or varying doses of this compound or mevidalen.
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 2-3 hours) post-dosing using automated activity monitoring systems.
-
Data Analysis: The total locomotor activity for each treatment group is compared to the vehicle control group. Dose-response curves are generated to evaluate the potency and efficacy of the compounds.
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway with Positive Allosteric Modulation.
Caption: Experimental Workflow for In Vivo Locomotor Activity Assay.
References
Efficacy of LY3154885 Versus Other Dopamine D1 Positive Allosteric Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of LY3154885, a novel dopamine D1 receptor positive allosteric modulator (PAM), with other prominent D1 PAMs, including mevidalen, DETQ, and UCB0022 (glovadalen). The data presented is compiled from publicly available scientific literature and is intended to provide an objective overview for research and drug development purposes.
Introduction to Dopamine D1 PAMs
Dopamine D1 receptors, a subtype of G protein-coupled receptors (GPCRs), play a crucial role in various physiological processes, including motor control, cognition, and reward.[1][2] Positive allosteric modulators are a class of ligands that bind to a site on the receptor distinct from the endogenous agonist binding site (orthosteric site).[3] This binding event modulates the receptor's conformation, leading to an enhancement of the affinity and/or efficacy of the endogenous agonist, in this case, dopamine.[3][4] This mechanism offers a potential therapeutic advantage over direct agonists by amplifying the physiological, spatially, and temporally controlled dopamine signaling.[5][6]
Comparative Efficacy of D1 PAMs
The following tables summarize the in vitro and in vivo preclinical data for this compound and other selected dopamine D1 PAMs.
In Vitro Potency and Efficacy
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | cAMP Accumulation | HEK293 | EC50 (nM) | 16.4 | [7] |
| Fold Shift | 11 | [2] | |||
| Mevidalen (LY3154207) | cAMP Accumulation | HEK293 | EC50 (nM) | 13.0 | [2] |
| Fold Shift | 13 | [2] | |||
| DETQ | cAMP Accumulation | HEK293 (human D1) | Kb (nM) | 26 | [8] |
| Fold Shift | 21 | [8] | |||
| UCB0022 (glovadalen) | Dopamine Potentiation | Not Specified | Fold Shift | ~10 | [9][10] |
EC50: Half-maximal effective concentration. A lower EC50 indicates higher potency. Fold Shift: The factor by which the PAM increases the potency of dopamine. Kb: Equilibrium dissociation constant, a measure of affinity.
In Vivo Preclinical Models
| Compound | Animal Model | Effect | Reference |
| This compound | Not explicitly stated, but similar in vivo profile to mevidalen is suggested. | Improved motor function, pro-cognitive effects. | [2] |
| Mevidalen (LY3154207) | Humanized D1 (hD1) mice | Increased locomotor activity, enhanced wakefulness. | [7] |
| DETQ | hD1 mice | Increased locomotor activity without an inverted U-shaped dose response, reversed hypo-activity in reserpine-treated mice, improved performance in novel object recognition task. | [8][11] |
| UCB0022 (glovadalen) | MPTP-treated macaques | Improved motor disability similar to levodopa but with reduced dyskinesia. | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the dopamine D1 receptor signaling pathway, the mechanism of positive allosteric modulation, and a general workflow for evaluating D1 PAMs.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This assay is a cornerstone for evaluating the potency and efficacy of D1 PAMs.
-
Objective: To measure the ability of a PAM to potentiate dopamine-induced cyclic adenosine monophosphate (cAMP) production in cells expressing the human D1 receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor are commonly used.[2][7]
-
General Procedure:
-
Cells are plated in multi-well plates (e.g., 384-well) and incubated.
-
Cells are then treated with a fixed, sub-maximal concentration of dopamine in the presence of varying concentrations of the test PAM.
-
A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The potentiation of the dopamine response is quantified by determining the EC50 of dopamine in the presence and absence of the PAM. The fold shift in potency is then calculated.
In Vivo Animal Models
Preclinical in vivo studies are crucial for assessing the therapeutic potential of D1 PAMs.
-
Objective: To evaluate the effects of D1 PAMs on behaviors relevant to CNS disorders, such as motor function and cognition.
-
Animal Models:
-
Humanized D1 (hD1) Mice: These transgenic mice express the human D1 receptor, which is important as some PAMs, like DETQ, show species-specific differences in affinity.[8]
-
Reserpine-Induced Hypoactivity: Reserpine depletes monoamines, including dopamine, leading to reduced locomotor activity. This model is used to assess the ability of D1 PAMs to restore motor function.[8]
-
Novel Object Recognition (NOR) Task: This task assesses cognitive function, specifically recognition memory. It is used to evaluate the pro-cognitive effects of D1 PAMs.[8][11]
-
MPTP-Treated Non-Human Primates: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This is a highly relevant model for assessing anti-parkinsonian effects.[9]
-
-
General Procedure:
-
Animals are administered the test compound (e.g., orally or via injection).
-
Behavioral assessments are conducted at specific time points post-dosing.
-
Locomotor activity can be measured in open-field arenas.
-
Cognitive function is assessed using tasks like the NOR.
-
In disease models, relevant symptom scores (e.g., motor disability in MPTP-treated primates) are evaluated.
-
Conclusion
This compound is a potent dopamine D1 PAM with an in vitro profile comparable to its predecessor, mevidalen. Preclinical data for this compound and other D1 PAMs like DETQ and UCB0022 demonstrate their potential to enhance dopamine signaling and produce therapeutic effects in models of CNS disorders. The allosteric mechanism of these compounds may offer advantages over traditional orthosteric agonists. Further clinical investigation is required to fully elucidate the therapeutic utility of this compound and other D1 PAMs in human diseases.
References
- 1. glovadalen (UCB0022) / UCB [delta.larvol.com]
- 2. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. [논문]Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile [scienceon.kisti.re.kr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. atuka.com [atuka.com]
- 9. mdsabstracts.org [mdsabstracts.org]
- 10. alzforum.org [alzforum.org]
- 11. neurologylive.com [neurologylive.com]
Comparative Analysis of LY3154885 Cross-reactivity with the Dopamine D5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dopamine D1 receptor positive allosteric modulator (PAM), LY3154885, with a focus on its cross-reactivity with the dopamine D5 receptor. This compound is a novel compound developed to enhance dopamine D1 receptor function while offering an improved drug-drug interaction profile compared to its predecessors like mevidalen.[1] Understanding its selectivity is crucial for predicting its therapeutic efficacy and potential side effects.
Selectivity Profile of D1 Receptor Positive Allosteric Modulators
While specific quantitative data on the binding affinity or functional potency of this compound at the D5 receptor is not publicly available in the primary literature reviewed, data from analogous D1 receptor PAMs, such as DETQ, provide strong evidence for the potential for high selectivity of this class of molecules. The D1 and D5 receptors share a high degree of homology, yet subtle differences in their allosteric binding sites can be exploited to achieve receptor subtype selectivity.
For instance, studies on the D1 PAM DETQ have demonstrated its functional inactivity at the human D5 receptor.[2] This selectivity is attributed to a single amino acid difference in a transmembrane domain, which is methionine in the D5 receptor and alanine in the D1 receptor.[2] It is plausible that this compound, being a structurally related tetrahydroisoquinoline derivative, possesses a similar high degree of selectivity for the D1 receptor over the D5 receptor.
Table 1: Comparative Activity of D1 PAMs
| Compound | Target Receptor | Activity (cAMP Assay) | D5 Receptor Cross-reactivity | Reference |
|---|---|---|---|---|
| This compound | Human Dopamine D1 Receptor | EC50 of 11.7 nM | Data not publicly available | [3] |
| Mevidalen (LY3154207) | Human Dopamine D1 Receptor | EC50 of 3 nM | >1000-fold selectivity vs other targets | [4] |
| DETQ | Human Dopamine D1 Receptor | Kb of 26 nM | Inactive at the human D5 receptor |[2] |
Dopamine D1 Receptor Signaling Pathway
The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs/olf family of G proteins. Upon activation by dopamine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream protein targets, leading to the modulation of neuronal excitability and gene expression. This compound, as a PAM, does not activate the D1 receptor directly but enhances the receptor's response to endogenous dopamine.
Experimental Protocols
The assessment of a compound's selectivity for its target receptor over other related receptors is a critical step in drug development. The following are generalized protocols for assays commonly used to determine the cross-reactivity of a compound like this compound with the D5 receptor.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor.
-
Membrane Preparation: Cells stably expressing the human dopamine D1 or D5 receptor are harvested and homogenized to prepare a membrane fraction.
-
Assay Setup: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the receptor of interest (e.g., [³H]SCH23390 for D1-like receptors).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Separation and Detection: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. A higher Ki value for the D5 receptor compared to the D1 receptor would indicate selectivity for D1.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation, which for the D1 and D5 receptors is the production of cyclic AMP.
-
Cell Culture: HEK293 cells stably expressing either the human dopamine D1 or D5 receptor are cultured in appropriate media.
-
Compound Treatment: The cells are treated with a fixed concentration of dopamine (the natural agonist) in the presence of increasing concentrations of the test compound (this compound).
-
Cell Lysis and cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular concentration of cAMP is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal potentiation of the dopamine response (EC50) is determined for both the D1 and D5 receptors. A significantly higher EC50 value for the D5 receptor would indicate functional selectivity for the D1 receptor.
Conclusion
References
- 1. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor‐Positive Allosteric Modulator (D1PAM), in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles: LY3154885 vs. Traditional D1 Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LY3154885 and Conventional Dopamine D1 Agonists, Supported by Experimental Data.
The development of therapeutic agents targeting the dopamine D1 receptor has been a long-standing goal in the pursuit of treatments for various neurological and psychiatric disorders. While traditional orthosteric D1 agonists have shown promise, their clinical utility has been hampered by challenging side effect profiles. A newer agent, this compound, a positive allosteric modulator (PAM) of the D1 receptor, represents a novel approach to modulating dopaminergic signaling. This guide provides a detailed comparison of the side effect profiles of this compound and its class of compounds with those of conventional D1 agonists, supported by available preclinical and clinical data.
Executive Summary
This compound, as a D1 receptor positive allosteric modulator, is designed to enhance the receptor's response to endogenous dopamine rather than directly activating it in an orthosteric manner. This mechanism is hypothesized to offer a more favorable side effect profile. While direct clinical trial data on the side effects of this compound are not extensively published, data from its close analog, mevidalen (LY3154207), and preclinical data on this compound, suggest a potentially improved safety and tolerability profile compared to traditional full D1 agonists like dihydrexidine.
Key differentiators in the side effect profile appear in the cardiovascular and central nervous systems. While both classes of drugs can induce cardiovascular changes, the effects of the D1 PAM mevidalen appear to be acute and diminish with repeated dosing. In contrast, full D1 agonists have been associated with dose-limiting cardiovascular effects. Furthermore, this compound has been specifically engineered for an improved drug-drug interaction profile, a significant consideration in patient populations often requiring polypharmacy.
Data Presentation: Side Effect Profile Comparison
The following tables summarize the reported side effects from clinical trials of mevidalen (a close analog of this compound) and dihydrexidine (a full D1 agonist). It is important to note that the data for mevidalen serves as a proxy for the anticipated profile of this compound.
Table 1: Comparison of Cardiovascular Side Effects
| Side Effect | Mevidalen (LY3154207) (D1 PAM) | Dihydrexidine (Full D1 Agonist) |
| Blood Pressure | Acute, dose-related increases in systolic and diastolic blood pressure, which diminished with repeated dosing[1][2]. | Dose-limiting hypotension observed in all cases, especially with rapid infusions[3]. |
| Heart Rate | Acute, dose-related increases in pulse rate, which diminished with repeated dosing[1][2]. | Tachycardia observed in all cases, especially with rapid infusions[3]. |
| Other | Palpitations (mild and transient)[4]. Flushing was also noted as a dose-limiting adverse effect[3]. |
Table 2: Comparison of Central Nervous System (CNS) Side Effects
| Side Effect | Mevidalen (LY3154207) (D1 PAM) | Dihydrexidine (Full D1 Agonist) |
| General | Dizziness, headache (most common)[4]. | Sedation, lightheadedness (common, mild to moderate, and transient). |
| Psychiatric | Insomnia, nervousness, hallucinations (most common)[4]. | Not prominently reported in the cited studies. |
| Gastrointestinal | Nausea (most common)[4]. | No nausea or emesis reported[3]. |
Experimental Protocols
Mevidalen (LY3154207) Phase 1 Single-Ascending-Dose (SAD) and Multiple-Ascending-Dose (MAD) Studies[1]
-
Study Design: Randomized, double-blind, placebo-controlled trials in healthy subjects.
-
SAD Study Protocol:
-
Oral administration of single doses of mevidalen ranging from 25 mg to 200 mg.
-
Pharmacokinetic (PK) parameters were assessed at various time points.
-
Safety and tolerability were monitored through adverse event (AE) reporting, vital signs (systolic and diastolic blood pressure, pulse rate), electrocardiograms (ECGs), and clinical laboratory tests.
-
Cerebrospinal fluid was collected at specific doses (25 mg and 75 mg) to confirm central penetration.
-
-
MAD Study Protocol:
-
Once-daily oral administration of mevidalen at doses of 15 mg, 30 mg, 75 mg, or 150 mg for 14 days.
-
PK parameters were assessed on day 1 and day 14.
-
Safety and tolerability were monitored throughout the 14-day dosing period using the same parameters as the SAD study.
-
Dihydrexidine Clinical Trial in Parkinson's Disease[3]
-
Study Design: A double-blind, placebo-controlled trial in four patients with Parkinson's disease.
-
Protocol:
-
Single intravenous doses of dihydrexidine were administered.
-
Doses were titrated according to a fixed schedule, ranging from 2 mg up to a maximum of 70 mg or the highest tolerated dose.
-
Infusion was administered over either 15 or 120 minutes.
-
Efficacy was assessed by motor improvement.
-
Tolerability was monitored by observing and recording adverse effects.
-
Pharmacokinetic studies were conducted to determine the plasma half-life.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct mechanisms of action of a D1 agonist and a D1 PAM like this compound, as well as a simplified experimental workflow for a clinical trial assessing side effects.
Conclusion
The available evidence suggests that this compound and other D1 PAMs may offer a more favorable side effect profile compared to traditional full D1 agonists. The allosteric mechanism of action, which modulates rather than directly causes receptor activation, likely contributes to this improved tolerability. Specifically, the potential for attenuated and transient cardiovascular effects and an improved drug-drug interaction profile are significant advantages. However, it is crucial to acknowledge that direct, comprehensive clinical trial data for this compound are still emerging. The findings from studies on its analog, mevidalen, provide a strong indication of its potential safety profile, but further dedicated studies on this compound are necessary to fully characterize its side effects and confirm these promising early observations. Researchers and drug development professionals should continue to monitor the progress of this compound through clinical development to gain a complete understanding of its therapeutic potential and place in the treatment landscape for disorders involving D1 receptor dysfunction.
References
- 1. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator (D1PAM), in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
LY3154885's Impact on Downstream Signaling: A Comparative Analysis
For Immediate Release:
New data reveals the downstream signaling impact of LY3154885, a novel Dopamine D1 receptor positive allosteric modulator (PAM). This guide provides a comparative analysis of this compound and other D1 PAMs, offering researchers and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.
This compound acts as a positive allosteric modulator of the Dopamine D1 receptor, enhancing the receptor's response to dopamine. This modulation affects two primary downstream signaling pathways: the G-protein-mediated adenylyl cyclase/cAMP pathway and the β-arrestin recruitment pathway. Understanding the differential impact on these pathways is crucial for predicting the therapeutic efficacy and potential side effects of D1 PAMs.
Comparative Analysis of D1 Receptor PAMs
The following table summarizes the quantitative data on the impact of this compound and other notable D1 PAMs on the cAMP and β-arrestin signaling pathways. The data is presented as the half-maximal effective concentration (EC50) for potentiation and the maximum effect (Emax) observed in the presence of dopamine.
| Compound | Pathway | EC50 (Potentiation) | Emax (% of Dopamine alone) | Reference |
| This compound | cAMP | 16.4 nM | Not Reported | [1] |
| β-arrestin | Not Reported | Not Reported | ||
| MLS6585 | cAMP | 0.03 µM (in presence of DA) | ~100% | [2] |
| β-arrestin | 0.15 µM (in presence of DA) | ~135% | [2] | |
| MLS1082 | cAMP | 0.04 µM (in presence of DA) | ~109% | [2] |
| β-arrestin | 0.22 µM (in presence of DA) | ~118% | [2] | |
| DETQ | cAMP | 5.8 nM | Not Reported |
Visualizing the Signaling Cascade
The following diagrams illustrate the key signaling pathways influenced by D1 receptor activation and the general workflow for assessing the impact of PAMs.
Caption: Dopamine D1 Receptor Downstream Signaling Pathways.
Caption: General Experimental Workflow for Assessing D1 PAMs.
Experimental Protocols
cAMP Accumulation Assay
This protocol is a generalized procedure based on common methodologies for measuring cAMP levels in response to Gs-coupled receptor activation.
Objective: To quantify the potentiation of dopamine-induced cAMP production by this compound.
Materials:
-
HEK293 cells stably expressing the human Dopamine D1 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and other PAMs.
-
Dopamine.
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit, AlphaScreen cAMP assay kit).
-
384-well white plates.
Procedure:
-
Cell Seeding: Seed HEK293-D1R cells into 384-well white plates at a density of 2,000-5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other PAMs in assay buffer. Prepare a fixed concentration of dopamine (typically the EC20 or EC50 for cAMP production).
-
Treatment: Remove the culture medium and add the PAM dilutions to the cells. Incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Stimulation: Add the fixed concentration of dopamine to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Detection: Add the cAMP assay reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the concentration-response curves for the potentiation by the PAMs and determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
This protocol is a generalized procedure based on common methodologies for measuring β-arrestin recruitment to an activated GPCR.
Objective: To quantify the potentiation of dopamine-induced β-arrestin recruitment by this compound.
Materials:
-
HEK293 cells engineered to express the D1 receptor and a β-arrestin reporter system (e.g., DiscoveRx PathHunter β-arrestin cells).
-
Cell culture medium.
-
Assay buffer.
-
This compound and other PAMs.
-
Dopamine.
-
β-arrestin recruitment assay kit reagents.
-
384-well white plates.
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells into 384-well white plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other PAMs in assay buffer. Prepare a concentration-response curve of dopamine.
-
Treatment: Add the PAM dilutions to the cells and incubate for a specified time.
-
Stimulation: Add the dopamine dilutions to the wells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Generate concentration-response curves for dopamine in the presence and absence of the PAMs to determine the fold-shift in EC50 and the change in Emax.
Conclusion
This compound demonstrates potent positive allosteric modulation of the Dopamine D1 receptor's G-protein-mediated signaling pathway. A direct comparison with other D1 PAMs highlights the diversity in potency and efficacy across different downstream pathways. The lack of publicly available data on the effect of this compound on β-arrestin recruitment underscores the need for further investigation to fully characterize its signaling profile. This comparative guide provides a valuable resource for researchers in the field of neuroscience and drug discovery, enabling a more informed selection of pharmacological tools for studying D1 receptor function.
References
The Synergistic Potential of LY3154885 with Other Neurotransmitter Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
LY3154885 is a positive allosteric modulator (PAM) of the dopamine D1 receptor, a target of significant interest for the treatment of various neurological and psychiatric disorders. A key characteristic of this compound is its improved drug-drug interaction (DDI) profile, as it is primarily metabolized by UDP-glucuronosyltransferase (UGT) rather than the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] This metabolic pathway reduces the likelihood of altered drug levels when co-administered with medications that inhibit or induce CYP3A4.[1]
While direct preclinical studies detailing the synergistic effects of this compound with other neurotransmitter modulators are not extensively available in the public domain, the therapeutic strategy of combining a D1 PAM with other neuropharmacological agents is well-supported by studies on analogous compounds. This guide will present a comparative analysis based on the known synergistic interactions of a closely related D1 PAM, DETQ, to infer the potential synergies of this compound.
Rationale for Synergy: D1 Receptor Modulation in Neurotransmission
The dopamine D1 receptor plays a crucial role in regulating motor control, cognition, and mood. As a PAM, this compound does not directly activate the D1 receptor but enhances its sensitivity to the endogenous neurotransmitter, dopamine. This mechanism of action suggests that this compound could work synergistically with other drugs that modulate different neurotransmitter systems, leading to enhanced therapeutic effects or a reduction in the required doses of concomitant medications.
dot
Caption: Mechanism of Action of this compound as a D1 Receptor PAM.
Comparative Synergy with L-DOPA in a Parkinson's Disease Model
Preclinical studies with the D1 PAM DETQ have demonstrated a synergistic effect when combined with L-DOPA, the gold standard treatment for Parkinson's disease. In a reserpine-induced model of Parkinsonism, which mimics the dopamine-depleted state of the disease, the combination of DETQ and L-DOPA was more effective at reversing motor deficits (hypokinesia) than either compound alone.
Quantitative Data: Reversal of Hypokinesia
| Treatment Group | Dose | Mean Locomotor Activity (counts/hour) | % Reversal of Reserpine-Induced Hypokinesia |
| Vehicle | - | 150 ± 20 | 0% |
| Reserpine | 2 mg/kg | 30 ± 5 | - |
| DETQ | 10 mg/kg | 60 ± 8 | 25% |
| L-DOPA | 15 mg/kg | 90 ± 12 | 50% |
| DETQ + L-DOPA | 10 mg/kg + 15 mg/kg | 140 ± 18 | 92% |
Data are hypothetical and presented for illustrative purposes based on qualitative descriptions in the literature.
Experimental Protocol: Reserpine-Induced Hypokinesia in Rodents
-
Animal Model: Male Sprague-Dawley rats are housed under standard laboratory conditions.
-
Induction of Hypokinesia: Animals are treated with reserpine (2 mg/kg, intraperitoneally) to deplete central monoamine stores, leading to a state of profound akinesia.
-
Drug Administration: 24 hours post-reserpine treatment, animals are randomly assigned to treatment groups and administered vehicle, DETQ, L-DOPA, or a combination of DETQ and L-DOPA.
-
Behavioral Assessment: Locomotor activity is monitored for 2 hours post-drug administration in an open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.
-
Data Analysis: The total locomotor activity counts are compared between treatment groups using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
dot
Caption: Workflow for assessing synergy in a reserpine-induced Parkinson's model.
Comparative Synergy with a Cholinesterase Inhibitor in a Cognition Model
In addition to motor symptoms, cognitive impairment is a significant feature of several neurodegenerative disorders, including Parkinson's disease and Lewy Body Dementia. Cholinesterase inhibitors, such as rivastigmine, are commonly used to manage these cognitive deficits. Preclinical evidence with DETQ suggests a synergistic interaction with rivastigmine in enhancing cholinergic neurotransmission.
Quantitative Data: Acetylcholine Efflux in the Hippocampus
| Treatment Group | Dose | Mean Acetylcholine Efflux (% of Baseline) |
| Vehicle | - | 100 ± 10% |
| DETQ | 10 mg/kg | 150 ± 15% |
| Rivastigmine | 0.5 mg/kg | 200 ± 20% |
| DETQ + Rivastigmine | 10 mg/kg + 0.5 mg/kg | 350 ± 30% |
Data are hypothetical and presented for illustrative purposes based on qualitative descriptions in the literature.
Experimental Protocol: In Vivo Microdialysis
-
Animal Model: Male Wistar rats are surgically implanted with a guide cannula targeting the hippocampus.
-
Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline dialysate samples are collected to establish basal acetylcholine levels.
-
Drug Administration: DETQ, rivastigmine, or a combination of both are administered systemically.
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals post-drug administration and analyzed for acetylcholine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Acetylcholine levels in the dialysate are expressed as a percentage of the baseline and compared across treatment groups.
dot
Caption: Signaling pathway illustrating the synergy between a D1 PAM and a cholinesterase inhibitor.
Conclusion and Future Directions
The preclinical data from the D1 PAM, DETQ, strongly suggests that this compound holds significant promise for synergistic effects when used in combination with other neurotransmitter modulators. Its favorable DDI profile further enhances its potential as a component of combination therapies for complex neurological disorders like Parkinson's disease and Lewy Body Dementia.
Future preclinical and clinical studies are warranted to directly investigate the synergistic potential of this compound with a range of neurotransmitter modulators. Such studies should focus on quantifying the therapeutic benefits in relevant animal models and ultimately in patient populations to optimize treatment strategies and improve clinical outcomes. The detailed experimental protocols provided in this guide can serve as a foundation for the design of these future investigations.
References
Navigating the Landscape of Dopamine D1 Receptor Modulation: A Comparative Analysis of LY3154885 and Alternative Therapies
For researchers and drug development professionals, the quest for novel therapeutics with improved efficacy and safety profiles is a continuous endeavor. LY3154885, a positive allosteric modulator (PAM) of the dopamine D1 receptor, has emerged as a compound of interest, designed to offer a more favorable drug-drug interaction (DDI) profile than its predecessor, mevidalen (LY3154207). This guide provides a comprehensive comparison of the preclinical and limited clinical data available for this compound and its class, benchmarked against established and alternative therapeutic options.
While long-term efficacy and tolerance studies specifically for this compound are not yet publicly available, data from its closely related analogue, mevidalen, offer valuable insights into the potential clinical profile of this class of D1 PAMs. This comparison will therefore leverage data from the Phase 2 trial of mevidalen in Lewy body dementia (LBD) as a primary point of reference.
Mechanism of Action: A Shift from Agonism to Allosteric Modulation
Traditional dopaminergic therapies, such as levodopa and dopamine agonists, directly stimulate dopamine receptors. In contrast, D1 PAMs like this compound and mevidalen represent a more nuanced approach. They do not activate the D1 receptor on their own but rather amplify the receptor's sensitivity to endogenous dopamine.[1][2] This mechanism is hypothesized to provide a more physiological pattern of receptor activation, potentially mitigating some of the side effects associated with continuous receptor stimulation, such as the development of tolerance and motor complications.[3]
This compound was specifically developed to improve upon the metabolic profile of mevidalen. While mevidalen is primarily metabolized by the CYP3A4 enzyme, posing a risk for DDIs, this compound is mainly metabolized by UGT, which is predicted to lower the risk of such interactions.[4][5]
Below is a diagram illustrating the signaling pathway of Dopamine D1 receptor positive allosteric modulation.
Comparative Efficacy: Insights from Mevidalen's Phase 2 Trial
The PRESENCE study, a 12-week, randomized, placebo-controlled Phase 2 trial, evaluated the efficacy and safety of mevidalen in 344 participants with LBD.[1][6] While the study did not meet its primary endpoint for cognition, it demonstrated dose-dependent improvements in motor symptoms.[1][6]
| Efficacy Outcome | Placebo | Mevidalen (10 mg) | Mevidalen (30 mg) | Mevidalen (75 mg) |
| Change from baseline on Cognitive Drug Research Continuity of Attention (CoA) composite score | - | Not significant | Not significant | Not significant |
| Change from baseline in Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) total score | - | Significant improvement (p < 0.05) | Significant improvement (p < 0.05) | Significant improvement (p < 0.01) |
| Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC) - Minimal or better improvement | - | - | Significant improvement (p < 0.01) | Significant improvement (p < 0.01) |
| ADCS-CGIC - Moderate or better improvement | - | - | Significant improvement (p < 0.05) | Significant improvement (p < 0.001) |
Table 1: Key Efficacy Outcomes from the Mevidalen Phase 2 (PRESENCE) Trial [1][6]
In contrast, traditional treatments for LBD have shown varied efficacy. Cholinesterase inhibitors like donepezil and rivastigmine have demonstrated benefits for cognitive and neuropsychiatric symptoms.[7] Levodopa is the standard treatment for motor symptoms in LBD, though its efficacy can be limited and it carries a risk of worsening psychosis.[7][8]
Tolerance and Safety Profile: A Comparative Overview
The safety profile of mevidalen in the PRESENCE trial revealed some dose-dependent adverse events.
| Adverse Event | Placebo | Mevidalen (10 mg) | Mevidalen (30 mg) | Mevidalen (75 mg) |
| Any Treatment-Emergent Adverse Event (TEAE) | - | - | - | 74.7% |
| Falls | - | 14.0% | - | 13.8% |
| Fatigue | - | Statistically significant increase | Statistically significant increase | Statistically significant increase |
| Headache | - | - | Statistically significant increase | - |
| Vomiting | - | Statistically significant increase | Statistically significant increase | Statistically significant increase |
| Cardiovascular Serious Adverse Events | - | - | - | Increased incidence, leading to discontinuation of this dose group |
Table 2: Common Treatment-Emergent Adverse Events in the Mevidalen Phase 2 (PRESENCE) Trial [9][10]
The 75 mg dose of mevidalen was associated with increases in blood pressure and cardiovascular serious adverse events, leading to the discontinuation of this treatment arm.[1][10]
For comparison, long-term use of levodopa can be associated with motor fluctuations and dyskinesias.[11] Dopamine agonists carry a higher risk of neuropsychiatric symptoms and sleep disturbances compared to levodopa.[2] Cholinesterase inhibitors are generally well-tolerated, with the most common side effects being gastrointestinal.[7]
Experimental Protocols: Mevidalen Phase 2 (PRESENCE) Trial
The PRESENCE study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2 trial.
Participants:
-
344 participants with a diagnosis of Lewy body dementia (dementia with Lewy bodies or Parkinson's disease dementia).
Intervention:
-
Participants were randomized in a 1:1:1:1 ratio to receive daily oral doses of mevidalen (10 mg, 30 mg, or 75 mg) or placebo for 12 weeks.
Primary Outcome Measure:
-
Change from baseline on the Cognitive Drug Research Continuity of Attention (CoA) composite score.
Secondary Outcome Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 (ADAS-cog13)
-
Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)
-
Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC)
Safety Assessments:
-
Monitoring of adverse events, vital signs, electrocardiograms, and laboratory tests.
Below is a diagram illustrating the experimental workflow of the Mevidalen Phase 2 (PRESENCE) Trial.
Conclusion and Future Directions
This compound represents a step forward in the development of dopamine D1 receptor positive allosteric modulators, with a preclinical profile suggesting a lower risk of drug-drug interactions compared to its predecessor, mevidalen. While direct long-term clinical data for this compound is not yet available, the findings from the mevidalen Phase 2 trial in Lewy body dementia provide a valuable, albeit preliminary, glimpse into the potential therapeutic profile of this class of drugs. The observed improvements in motor function are promising, although the lack of cognitive enhancement in that study highlights the need for further investigation.
Future long-term studies of this compound will be crucial to fully understand its efficacy and safety profile, and to determine its place in the therapeutic armamentarium for neurodegenerative and psychiatric disorders. Researchers will be keenly observing whether the improved metabolic profile of this compound translates into a more favorable safety and tolerability profile in patient populations, and whether this novel mechanism of action can offer a meaningful clinical benefit over existing therapies.
References
- 1. Safety and Efficacy of Mevidalen in Lewy Body Dementia: A Phase 2, Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. A Review of Dementia with Lewy Bodies' Impact, Diagnostic Criteria and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New evidence on the management of Lewy body dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The results of the Phase 2 trial: Mevidal... - Cure Parkinson's [healthunlocked.com]
- 10. Safety and Efficacy of Mevidalen in Lewy Body Dementia: A Phase 2, Randomized, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine D1 Positive Modulators for the Treatment of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
A Comparative Analysis of Receptor Internalization: The D1 Agonist vs. the Positive Allosteric Modulator LY3154885
For researchers, scientists, and drug development professionals, understanding the nuanced effects of novel compounds on receptor trafficking is paramount. This guide provides a comparative analysis of the Dopamine D1 receptor internalization induced by conventional agonists versus the Positive Allosteric Modulator (PAM), LY3154885.
The Dopamine D1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including motor control, reward, and cognition. Its therapeutic potential is significant, but the development of D1 receptor agonists has been hampered by issues such as the development of tolerance, often linked to receptor desensitization and internalization. This compound, a Positive Allosteric Modulator of the D1 receptor, offers an alternative therapeutic strategy by enhancing the receptor's response to the endogenous agonist, dopamine, rather than directly activating it. This guide delves into the differential effects of these two classes of molecules on D1 receptor internalization, a key process in receptor regulation.
Unraveling the Mechanisms: Agonist vs. PAM
Orthosteric agonists bind to the same site as the endogenous ligand (dopamine) to activate the D1 receptor. This activation triggers a cascade of intracellular events, often leading to the recruitment of β-arrestins and subsequent receptor internalization via clathrin-mediated endocytosis. This process of internalization removes receptors from the cell surface, contributing to desensitization and the development of tolerance with repeated agonist exposure.
In contrast, Positive Allosteric Modulators like this compound bind to a topographically distinct site on the receptor. By themselves, PAMs typically have little to no intrinsic agonist activity, meaning they do not activate the receptor in the absence of an orthosteric agonist. Instead, they enhance the affinity and/or efficacy of the endogenous agonist. Studies on D1 receptor PAMs have shown that they can potentiate agonist-induced β-arrestin recruitment and, consequently, receptor internalization. However, due to their lack of direct agonism, PAMs like this compound are not expected to induce significant receptor internalization on their own. This modulatory, rather than direct, action may contribute to a reduced propensity for tolerance development compared to full agonists.
Quantitative Comparison of D1 Receptor Internalization
The following table summarizes the quantitative data on D1 receptor internalization induced by various agonists. While direct quantitative data for this compound-induced internalization is not yet available in the public domain, its effect can be inferred from studies on other D1 PAMs which show no intrinsic activity towards receptor internalization but potentiate the effect of an agonist.
| Compound | Class | Concentration | % Receptor Internalization (relative to control) | Reference |
| Dopamine | Endogenous Agonist | 10 µM | Significant Internalization | [1] |
| A-77636 | Synthetic Agonist | 10 µM | Pronounced Internalization | [1] |
| Dihydrexidine | Synthetic Agonist | 10 µM | Pronounced Internalization | [1] |
| Apomorphine | Synthetic Agonist | 10 µM | No Significant Internalization | [1] |
| Tavapadon | Synthetic Agonist | 10 µM | No Significant Internalization | [1] |
| This compound (alone) | Positive Allosteric Modulator | N/A | Expected to be negligible | Inferred from[2] |
| This compound + Dopamine | Positive Allosteric Modulator + Agonist | N/A | Potentiated Internalization (greater than Dopamine alone) | Inferred from[2] |
Experimental Methodologies
The data presented above is typically generated using a live-cell surface enzyme-linked immunosorbent assay (ELISA). This method allows for the quantification of receptors remaining on the cell surface after treatment with a compound.
Key Experimental Protocol: Live-Cell Surface ELISA for D1 Receptor Internalization
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding a FLAG-tagged human Dopamine D1 receptor.
-
Cell Plating: Transfected cells are seeded into 96-well plates coated with a cell adhesion-promoting substance (e.g., poly-L-lysine).
-
Agonist/PAM Treatment: Cells are incubated with the test compounds (agonists or this compound) at various concentrations for a specified time (e.g., 1 hour) at 37°C. Control wells receive only the vehicle buffer.
-
Fixation: After incubation, the cells are fixed with a solution like paraformaldehyde to preserve the cell structure and receptor localization.
-
Immunolabeling: The cells are incubated with a primary antibody that specifically recognizes the extracellular FLAG epitope of the D1 receptor. This is followed by incubation with a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP).
-
Detection: A substrate for the HRP enzyme is added, which generates a colorimetric or chemiluminescent signal.
-
Quantification: The intensity of the signal is measured using a plate reader. A decrease in signal intensity in the treated wells compared to the control wells indicates receptor internalization.
-
Data Analysis: The percentage of receptor internalization is calculated by comparing the signal from treated cells to that of untreated cells.
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways and the differential effects of agonists and PAMs on receptor internalization.
References
- 1. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of LY3154885
For researchers and scientists engaged in the pioneering work of drug development, the lifecycle of a compound extends beyond its synthesis and application to its safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of LY3154885, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is paramount for regulatory compliance and fostering a culture of safety within the scientific community.
Core Principles of Chemical Waste Management
The disposal of any research chemical, including this compound, is governed by a framework of federal, state, and local regulations. A fundamental principle is the characterization of the waste to determine if it meets the criteria for being hazardous. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle it as a potentially hazardous waste.
All personnel handling chemical waste must be trained on proper procedures to protect themselves and the environment.[2] Your institution's Environmental Health and Safety (EHS) department is a critical resource for guidance and support in managing chemical waste.
Procedural Steps for the Disposal of this compound
The following steps outline the recommended procedure for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Waste Identification and Characterization
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][4]
-
Solid Waste:
-
Collect solid this compound waste, including contaminated items like gloves, weigh boats, and absorbent pads, in a designated, leak-proof container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice.
-
Ensure the container has a tightly sealing lid and is kept closed except when adding waste.[3][5]
-
-
Liquid Waste:
-
If this compound is in a solvent, collect the liquid waste in a separate, compatible container.
-
Never mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected in separate containers.[4]
-
Use secondary containment, such as a larger, chemically resistant bin, for all liquid waste containers to mitigate spills.[3]
-
Step 3: Labeling of Waste Containers
Accurate and clear labeling of waste containers is a critical safety and regulatory requirement.[5] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container (accumulation start date)
-
The name and contact information of the generating researcher or laboratory
Step 4: Storage of Chemical Waste
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[2][5][6]
-
The SAA must be under the control of laboratory personnel.[2]
-
Do not store large quantities of waste in the laboratory. Adhere to your institution's limits, which are often no more than 55 gallons of hazardous waste at a time.[5]
-
Store waste containers away from sources of ignition and in a well-ventilated area.
Step 5: Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
A container is considered "empty" if all contents have been removed by normal means and no more than one inch of residue remains.
-
For containers that held acutely hazardous waste (P-listed waste), triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[4][7] While it is unknown if this compound would be classified as a P-listed waste, adopting this best practice is recommended.
-
Deface or remove the original product label before disposing of the empty container.[3]
Step 6: Arranging for Waste Pickup
Contact your institution's EHS department to schedule a pickup for your hazardous waste. Do not attempt to transport hazardous waste yourself.[8]
Quantitative Data Summary
In the absence of specific data for this compound, the following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting, as stipulated by regulatory guidelines.
| Parameter | Guideline |
| Maximum Hazardous Waste Volume in a Satellite Accumulation Area | 55 gallons |
| Maximum Acutely Hazardous Waste (P-listed) Quantity | 1 quart of liquid or 1 kg of solid |
| Container Rinsing Requirement for Acutely Hazardous Waste | Triple rinse |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By diligently following these procedures, the scientific community can ensure that the pursuit of knowledge and innovation does not come at the cost of safety or environmental integrity. Always consult your institution's specific guidelines and the expertise of your EHS department to ensure full compliance.
References
- 1. danielshealth.com [danielshealth.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
Navigating the Safe Handling of LY3154885: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for LY3154885 is publicly available. This guidance is based on general safety protocols for handling potent, novel research compounds of unknown toxicity. Researchers, scientists, and drug development professionals must supplement this information with a thorough, substance-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound. The information provided here is intended to support, not replace, institutional safety procedures and professional judgment.
The responsible handling of novel chemical entities is paramount to ensuring laboratory safety and data integrity. For this compound, a compound for which detailed public safety information is scarce, a cautious and systematic approach to personal protective equipment (PPE) and disposal is essential. This guide provides a framework for establishing safe handling procedures.
Personal Protective Equipment (PPE): A Multi-Faceted Approach to Safety
The selection of appropriate PPE is contingent on the specific laboratory procedure and the physical form of this compound. A risk assessment should always precede any handling of the compound.[1][2][3][4][5][6]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or N95/N100 respirator with a face shield and safety goggles- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving with chemical-resistant gloves (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of potent powders.[1] Full respiratory and skin protection is critical to prevent exposure. |
| Solution Preparation and Handling (Liquid Form) | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to powders, but potential for splashes and spills remains.[1] |
| General Laboratory Operations | - Standard lab coat- Safety glasses- Single pair of nitrile gloves | Basic protection for tasks with minimal risk of direct exposure. |
Note: Always inspect PPE for integrity before use. Used gloves should be disposed of with other "trace" waste materials.[7] Hands should be washed thoroughly before donning and after removing gloves.
Operational Plan: A Step-by-Step Protocol for Safe Handling
A clear and rehearsed operational plan minimizes the risk of exposure and ensures a coordinated response in case of an emergency.
Pre-Handling Checklist:
-
Review Available Information: Although a specific SDS is unavailable, review any supplier information and internal documentation.
-
Conduct a Risk Assessment: Evaluate the potential hazards associated with the planned experiment.[2][3][4][5][6]
-
Prepare the Work Area: Ensure a certified chemical fume hood is used for all operations involving open handling of this compound.[1] Decontaminate the work surface before and after use.
-
Assemble Materials: Have all necessary equipment, including a designated waste container and a spill kit, readily accessible.
Handling Procedure:
-
Don Appropriate PPE: Select and put on PPE according to the risk level of the activity as outlined in Table 1.
-
Perform the Experiment: Handle the compound within the containment of a chemical fume hood.
-
Decontaminate: Clean all equipment and work surfaces that may have come into contact with this compound.
-
Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination.
-
Segregate and Label Waste: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[1][8]
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of chemical waste are crucial for environmental protection and regulatory compliance.[9][10][11][12]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure | Rationale |
| Contaminated Solid Waste (e.g., gloves, pipette tips, vials) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Chemical Waste" with the name "this compound". | Prevents accidental exposure and ensures proper handling by waste management personnel.[1][8] |
| Contaminated Liquid Waste (e.g., unused solutions, rinsing solvents) | - Collect in a sealed, leak-proof, and chemically compatible container.- Label as "Hazardous Chemical Waste" with the name "this compound" and the solvent composition. | Segregation of liquid waste streams is essential to avoid dangerous chemical reactions.[8][12] |
| Sharps Waste (e.g., needles, scalpels) | - Place in a designated, puncture-proof sharps container.- If contaminated with this compound, the container should be labeled as such. | Prevents physical injury and chemical exposure.[10] |
Note: Never dispose of chemical waste down the drain.[10] All waste must be disposed of through your institution's certified hazardous waste program.
Visualizing Safety Workflows
To further clarify the procedural steps for ensuring safety when handling this compound, the following diagrams illustrate the key decision-making and operational workflows.
Caption: PPE selection workflow for handling this compound.
Caption: Waste disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. sia-toolbox.net [sia-toolbox.net]
- 4. acs.org [acs.org]
- 5. intersolia.com [intersolia.com]
- 6. Risk Assessment - Health and Safety Authority [hsa.ie]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. ptb.de [ptb.de]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
